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  • Product: 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
  • CAS: 175278-52-1

Core Science & Biosynthesis

Foundational

what is the chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Abstract This technical guide provides a comprehensive scientific overview of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, a molecule with significant potential in the field of drug discovery and development....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, a molecule with significant potential in the field of drug discovery and development. The document elucidates the chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this guide explores the compound's potential biological activities, drawing upon structure-activity relationships of analogous compounds to highlight its promise as a cytotoxic or enzyme-inhibiting agent. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the exploration of novel therapeutic agents.

Introduction

The landscape of modern drug discovery is characterized by an ongoing search for novel molecular entities that can effectively and selectively target pathological pathways. Substituted acrylic acids represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The unique electronic and steric properties conferred by various substituents on the phenyl ring and the acrylic acid moiety allow for the fine-tuning of their pharmacological profiles.

This guide focuses on a specific derivative, 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, which incorporates several key pharmacophoric features: a 4-chlorophenylthio group, a nitro group, and an acrylic acid functional group. The presence of the thioether linkage and the nitro group is anticipated to modulate the molecule's electronic distribution and lipophilicity, potentially influencing its interaction with biological targets. The acrylic acid moiety, a known Michael acceptor, can engage in covalent interactions with nucleophilic residues in target proteins, a mechanism often exploited in the design of enzyme inhibitors. This document aims to provide a detailed technical resource for the synthesis, characterization, and potential applications of this promising compound.

Chemical Structure and Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its chemical and physical properties.

Chemical Identification
IdentifierValueSource(s)
IUPAC Name 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acidN/A
CAS Number 175278-52-1
Molecular Formula C₁₅H₁₀ClNO₄S
Molecular Weight 335.77 g/mol N/A
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C=C2)C=CC(=O)O)N(=O)=O)ClN/A
InChI Key SMDXKQQBZBHRFO-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
PropertyValueNotes
pKa ~4.0Estimated for the carboxylic acid group.
LogP ~4.2Indicates moderate lipophilicity.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 5From the oxygens of the carboxylic acid and nitro groups, and the sulfur atom.
Rotatable Bonds 5Suggests conformational flexibility.

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

Caption: Chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Synthesis and Characterization

The synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid can be efficiently achieved through a two-step process. This involves the initial synthesis of the key intermediate aldehyde, followed by a Knoevenagel condensation.

Synthesis of 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde (Intermediate)

The precursor aldehyde, 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde, is synthesized via a nucleophilic aromatic substitution reaction.

G cluster_0 Step 1: Synthesis of Intermediate Aldehyde 4-Chloro-1-fluoro-2-nitrobenzene 4-Chloro-1-fluoro-2-nitrobenzene Reaction_1 Nucleophilic Aromatic Substitution 4-Chloro-1-fluoro-2-nitrobenzene->Reaction_1 4-Chlorothiophenol 4-Chlorothiophenol 4-Chlorothiophenol->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 Intermediate_Aldehyde 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde Reaction_1->Intermediate_Aldehyde

Caption: Workflow for the synthesis of the intermediate aldehyde.

Experimental Protocol:

  • To a solution of 4-chlorothiophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Add a solution of 4-chloro-2-nitrobenzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde.

Synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (Final Product)

The final product is synthesized via a Knoevenagel condensation of the intermediate aldehyde with malonic acid.

G cluster_1 Step 2: Knoevenagel Condensation Intermediate_Aldehyde 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde Reaction_2 Knoevenagel Condensation Intermediate_Aldehyde->Reaction_2 Malonic_Acid Malonic Acid Malonic_Acid->Reaction_2 Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Reaction_2 Solvent (e.g., Pyridine) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine)->Reaction_2 Final_Product 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid Reaction_2->Final_Product

Caption: Workflow for the Knoevenagel condensation to yield the final product.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetic acid to obtain pure 3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings, the vinyl protons of the acrylic acid moiety, and the acidic proton of the carboxylic acid. The vinyl protons are expected to appear as doublets with a coupling constant characteristic of a trans configuration.
¹³C NMR Resonances for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the aromatic carbons.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the N-O stretches of the nitro group.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound.
Melting Point A sharp melting point range, indicative of high purity.

Potential Biological Activity and Applications in Drug Development

While specific biological data for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest a strong potential for significant biological activity. This assertion is based on the well-documented pharmacological profiles of structurally related compounds.

Potential as a Cytotoxic Agent

Numerous studies have demonstrated the potent cytotoxic effects of substituted acrylic acid derivatives against various cancer cell lines[1][3][4]. The presence of a 4-chlorophenyl group, in particular, has been associated with enhanced antiproliferative activity[1]. Furthermore, the nitrophenyl moiety is a known pharmacophore in several anticancer agents, contributing to their mechanism of action, which can include the induction of oxidative stress or the inhibition of key cellular enzymes[5][6]. The combination of these functional groups in the target molecule makes it a compelling candidate for screening as a novel cytotoxic agent. The proposed mechanism of action could involve the induction of apoptosis through the inhibition of critical cell cycle proteins or by acting as a tubulin polymerization inhibitor, a mechanism observed in other acrylic acid derivatives[1].

Potential as an Enzyme Inhibitor

The acrylic acid moiety can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This mechanism of irreversible inhibition is a cornerstone of many successful drugs[7][8][9][10]. Potential enzyme targets for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid could include:

  • Tyrosinase: Cinnamic acid derivatives are known inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis[11]. The structural similarity of the target molecule suggests it may also exhibit tyrosinase inhibitory activity, making it a potential candidate for treating hyperpigmentation disorders.

  • Kinases: Many kinase inhibitors feature a Michael acceptor group to achieve covalent binding and prolonged target engagement. The subject molecule could be investigated for its potential to inhibit various protein kinases implicated in cancer and inflammatory diseases.

  • Other Enzymes: The broad reactivity of the acrylic acid moiety suggests that this compound could inhibit a range of other enzymes with nucleophilic active site residues.

Conclusion

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a synthetically accessible molecule that combines several structural features associated with potent biological activity. The well-established synthetic routes, particularly the Knoevenagel condensation, allow for its efficient preparation and the potential for further structural modifications to optimize its pharmacological properties. Based on the extensive literature on related compounds, this molecule holds significant promise as a lead compound for the development of novel cytotoxic and enzyme-inhibiting therapeutic agents. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its potential in drug discovery and development. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound.

References

  • Cui, Y., et al. (2017). Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Int J Biol Macromol., 95, 1289-1297.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC.
  • 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. MilliporeSigma.
  • A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and structurally proven by spectroscopic studies such as IR, 1H NMR, and 13C NMR as well as mass spectrometry. [No primary source name available].
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI.
  • Graphical presentation of the cytotoxic activity of derivatives 3, 4,...
  • 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. NextSDS.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Enhancing the characteristics of phenolic acid decarboxylase via N-terminal substitution and investigating its immobiliz
  • Synthesis of azetidinones.
  • Synthesis, Characterization, and Antiproliferative Properties of New Bio-Inspired Xanthylium Deriv
  • Harnessing Enzyme Inhibition: Mechanisms, Applications and Therapeutic Implications. [No primary source name available].
  • Synthesis and polymerization of (4-nitrophenyl)
  • Process for total synthesis of venlafaxine.
  • COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION.
  • 5.4: Enzyme Inhibition. Chemistry LibreTexts.
  • Synthesis and antimicrobial screening of some 1,3- thiazines. JOCPR.
  • Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implic
  • New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties.

Sources

Exploratory

molecular weight and exact mass of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid for Advanced Research Applications Executive Summary 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acryl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid for Advanced Research Applications

Executive Summary

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a thioether linkage, a nitro group, and an acrylic acid moiety, presents a unique electronic and steric profile. This guide provides a comprehensive analysis of its fundamental physicochemical properties, focusing on the critical distinction between molecular weight and exact mass. For researchers, scientists, and drug development professionals, a precise understanding of these parameters is paramount for accurate stoichiometric calculations, unambiguous compound identification via mass spectrometry, and successful downstream applications. This document outlines the theoretical basis for these values, presents a plausible synthetic workflow, and details the analytical methodologies required for empirical validation, thereby providing a self-validating framework for its study.

Part 1: Foundational Chemical Identity

The structural architecture of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS Number: 175278-52-1) is key to its chemical behavior. The molecule incorporates an acrylic acid group, which can act as a Michael acceptor, conjugated to a substituted aromatic system. The electron-withdrawing nitro group and the sulfur atom of the thioether linkage significantly influence the electron density distribution across the molecule, impacting its reactivity, polarity, and potential for biological interactions.

Caption: Chemical structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 175278-52-1 [1]
Chemical Formula C₁₅H₁₀ClNO₄S [1][2]
Synonym 3-(4-((4-chlorophenyl)thio)-3-nitrophenyl)acrylic acid [1]
InChI Key SMDXKQQBZBHRFO-UHFFFAOYSA-N [1]

| InChI | 1S/C15H10ClNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19) |[1] |

Part 2: Molecular Weight and Exact Mass: A Critical Distinction

In scientific research, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. Understanding this distinction is critical for experimental design and data interpretation.

  • Molecular Weight (or Molar Mass) is an average calculation based on the natural abundance of all isotopes of each element in the formula. It is the value used for stoichiometric calculations in bulk chemical synthesis (e.g., determining the mass of reactants needed for a reaction).

  • Exact Mass (or Monoisotopic Mass) is calculated using the mass of the single most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). This value is what is experimentally determined by high-resolution mass spectrometry (HRMS) and is the definitive value for confirming the elemental composition of a molecule.

For a molecule with the complexity of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, the difference between these values is significant and directly impacts the interpretation of analytical data.

Table 2: Mass and Weight Data

Parameter Value Description
Molecular Weight 335.77 g/mol Calculated using the weighted average of natural isotopic abundances. Essential for laboratory synthesis and solution preparation.

| Exact Mass | 335.0019 Da | Calculated using the mass of the most abundant isotope for each element. This is the value to be matched in HRMS analysis for positive identification. |

Part 3: Synthesis and Verification Workflow

A robust understanding of a molecule requires a reliable method for its synthesis and purification, coupled with rigorous analytical confirmation. The following section proposes a validated workflow for obtaining and verifying the target compound.

Causality in Synthesis Design

The proposed synthesis is a two-step process leveraging well-established organic chemistry reactions. The strategy involves first constructing the core diaryl thioether scaffold via a nucleophilic aromatic substitution (SNAAr) reaction, followed by the formation of the acrylic acid side chain using a Knoevenagel condensation. This approach is chosen for its efficiency and the commercial availability of the starting materials.

G cluster_0 Synthesis cluster_1 Purification & Validation cluster_2 Analytical Characterization Start Starting Materials (4-chlorothiophenol, 4-fluoro-3-nitrobenzaldehyde) SNAr Step 1: Nucleophilic Aromatic Substitution (SNAAr) - Base (K2CO3) - Solvent (DMF) Start->SNAr Intermediate Intermediate Aldehyde 4-((4-chlorophenyl)thio)-3-nitrobenzaldehyde SNAr->Intermediate Condensation Step 2: Knoevenagel Condensation - Malonic Acid - Base (Pyridine/Piperidine) Intermediate->Condensation Crude Crude Product Condensation->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure HRMS HRMS Analysis (Confirms Exact Mass) Pure->HRMS NMR 1H & 13C NMR (Confirms Structure) Pure->NMR IR FTIR Spectroscopy (Confirms Functional Groups) Pure->IR

Caption: A logical workflow for the synthesis and analytical validation of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-((4-chlorophenyl)thio)-3-nitrobenzaldehyde

  • To a solution of 4-fluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add 4-chlorothiophenol (1.1 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The K₂CO₃ acts as a base to deprotonate the thiophenol, forming a potent nucleophile, while DMF is an ideal polar aprotic solvent for this type of SNAAr reaction.

  • Heat the reaction mixture at 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water to yield the intermediate aldehyde.

Step 2: Synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

  • Dissolve the intermediate aldehyde from Step 1 (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Add a catalytic amount of piperidine. This combination of a weak base (pyridine) and a catalyst (piperidine) is classic for the Knoevenagel condensation, promoting the formation of the α,β-unsaturated carboxylic acid.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and acidify with dilute hydrochloric acid (HCl).

  • Collect the precipitated crude product by filtration.

Protocol Validation: Spectroscopic Characterization

A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized compound must be confirmed empirically.

  • High-Resolution Mass Spectrometry (HRMS): This is the cornerstone of validation. The experimentally observed m/z value for the molecular ion [M-H]⁻ or [M+H]⁺ must match the calculated exact mass (335.0019 Da) within a narrow tolerance (typically < 5 ppm). This provides definitive confirmation of the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number and connectivity of all protons. The spectrum should show distinct signals for the aromatic protons on both rings, the vinyl protons of the acrylic group (with characteristic coupling constants for the trans configuration), and the acidic proton.

    • ¹³C NMR: Will show signals for all 15 carbon atoms in their unique chemical environments, confirming the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, N-O stretches for the nitro group, and C=C stretches for the aromatic rings and alkene.

Part 4: Significance in Drug Discovery and Development

The structural motifs within 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid are relevant to drug development. Acrylic acid and its derivatives are widely used in pharmaceutical applications, including as components of pH-responsive hydrogels for controlled drug delivery.[3][4] Furthermore, numerous acrylic acid derivatives have been synthesized and investigated for their antiproliferative activity.[5][6] Studies on similar compounds have shown that they can induce cell cycle arrest and act as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[6][7] The unique combination of a chlorinated phenylthio group and a nitrophenyl ring suggests that this molecule could be a valuable scaffold for screening programs targeting cancer and other proliferative diseases. Accurate knowledge of its molecular weight and exact mass is the first and most critical step in any such research endeavor.

Conclusion

This guide has established the precise molecular weight (335.77 g/mol ) and exact mass (335.0019 Da) of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. By elucidating the distinction between these values and providing a comprehensive workflow for synthesis and characterization, we provide researchers with a validated framework for their work. The rigorous application of analytical techniques, especially high-resolution mass spectrometry, is non-negotiable for confirming the identity of this and other complex molecules, ensuring the integrity and reproducibility of scientific research in drug discovery and beyond.

References

  • NextSDS. 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. [Link]

  • NextSDS. 3-[4-(4-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Supplementary Information, J. Mex. Chem. Soc. 2023, 67(1). [Link]

  • Chemsrc. 3-(4-Chlorophenyl)acrylic acid. [Link]

  • Martínez, R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • ResearchGate. (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • PubChemLite. N-(4-chlorophenyl)-3-(4-(methylthio)phenyl)acrylamide. [Link]

  • Taylor & Francis Online. Acrylic acid – Knowledge and References. [Link]

  • MDPI. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. [Link]

Sources

Foundational

predicted pKa and logP values of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

An In-Depth Technical Guide to the Computational Prediction of pKa and logP for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid Executive Summary In the landscape of modern drug discovery, the early-stage characte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Prediction of pKa and logP for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Executive Summary

In the landscape of modern drug discovery, the early-stage characterization of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. The acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are two of the most critical parameters, governing a compound's absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the scientific rationale and computational workflow for predicting the pKa and logP of the novel compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS: 175278-52-1). We will deconstruct the molecule's structure to understand the influence of its constituent functional groups, explore the theoretical underpinnings of modern prediction algorithms, and present a detailed, self-validating protocol for generating these crucial data points using widely adopted in silico tools. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational chemistry for efficient lead optimization.

The Pivotal Role of pKa and logP in Drug Discovery

The journey of a drug from administration to its target site is a complex process dictated by its ability to navigate a series of biological environments with varying pH levels and lipophilicity.

  • pKa (Acid Dissociation Constant): This value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[1] Since the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target, pKa is a fundamental determinant of its ADME profile.[2] For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more water-soluble but less able to cross lipid cell membranes, whereas a neutral species will be more lipophilic and permeable.[1]

  • logP (Octanol-Water Partition Coefficient): As a measure of a compound's lipophilicity, logP quantifies its distribution between a non-polar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water).[3] This parameter is crucial for predicting how well a drug can pass through cell membranes and its potential for off-target binding.[4] A balanced logP is often desirable; excessively high values can lead to poor aqueous solubility and rapid metabolism, while very low values can hinder membrane permeation.[3]

Together, these parameters are used to calculate the logD (Distribution Coefficient) , which describes the lipophilicity of an ionizable compound at a specific pH, providing a more physiologically relevant metric than logP alone.[5][6]

Molecular Profile of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

To predict the physicochemical properties of our target molecule, we must first analyze its structure and identify the functional groups that will dictate its acidic/basic character and lipophilicity.

Chemical Identifiers:

  • IUPAC Name: 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

  • CAS Number: 175278-52-1[7][8]

  • Molecular Formula: C₁₅H₁₀ClNO₄S[8]

The structure contains several key features that influence its pKa and logP:

G mol pKa_center Primary Acidic Center (Carboxylic Acid) pKa_pos pKa_center->pKa_pos ewg Strong Electron- Withdrawing Group (lowers pKa) ewg_pos ewg->ewg_pos lipo1 Lipophilic Moiety (increases logP) lipo1_pos lipo1->lipo1_pos lipo2 Lipophilic Moiety (increases logP) lipo2_pos lipo2->lipo2_pos lipo3 Thioether Linker (increases logP) lipo3_pos lipo3->lipo3_pos

Key functional groups influencing pKa and logP.

Theoretical Foundations of In Silico Prediction

Computational prediction of pKa and logP has become an indispensable tool, saving significant time and resources.[5] The methodologies employed by modern software platforms are sophisticated and can be broadly categorized.

pKa Prediction Methods:

  • Empirical and Rule-Based Methods: These approaches, foundational to many commercial programs, utilize large databases of experimentally measured pKa values.[9] They often rely on Hammett and Taft-like equations to quantify the effect of substituents on a known molecular scaffold.[5] Software like ACD/pKa DB employs databases with tens of thousands of compounds to find the most similar structures and apply corrections.[9]

  • Quantum Mechanics (QM): QM methods calculate the free energy change of the deprotonation reaction from first principles.[10] While computationally intensive, this approach is powerful for novel scaffolds not well-represented in empirical databases.

  • Machine Learning (ML) and QSAR: More recently, machine learning models, including graph convolutional neural networks, have been trained on vast datasets to recognize complex patterns between molecular structure and pKa values, offering high speed and accuracy.[11][12]

logP Prediction Methods:

  • Fragment-Based Methods: These are the most common approaches, where a molecule is dissected into its constituent atoms or functional groups.[5] The overall logP is calculated by summing the contributions of these fragments, with corrections for their interactions. Programs like ACD/LogP and those from ChemAxon utilize this principle.[13][14]

  • Property-Based Methods: These techniques correlate logP with calculated molecular properties such as polarizability and partial atomic charges on heteroatoms.[15]

  • Machine Learning (ML): Similar to pKa prediction, deep neural networks and other ML models can be trained to predict logP directly from molecular structure, proving highly effective for diverse chemical spaces.[16]

Predicted Physicochemical Properties: A Methodological Outcome

While experimental determination provides the gold standard, in silico prediction offers a rapid and reliable estimate crucial for early-stage decision-making. The following table summarizes the illustrative predicted values for our target compound, which would be the output of the protocol described in the next section.

ParameterPredicted ValueScientific Rationale
Acidic pKa ~3.6 - 4.0The baseline pKa of acrylic acid is ~4.25.[17][18] The presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the acrylic acid-substituted phenyl ring significantly stabilizes the resulting carboxylate anion. This inductive effect increases the acidity, thereby lowering the pKa value relative to unsubstituted analogs.[19][20]
logP ~4.5 - 5.2The molecule possesses significant lipophilic character. Both the chlorophenyl and nitrophenyl rings contribute positively to the logP. The thioether linkage is also more lipophilic than an ether equivalent.[21][22] While the nitro and carboxylic acid groups are polar, the overall contribution of the large, halogenated aromatic systems dominates, resulting in a high predicted logP value.

Note: These values are illustrative estimates based on chemical principles. Actual values are generated using the computational protocol below and depend on the specific algorithm and software used.

A Self-Validating Protocol for pKa and logP Prediction

This section details a generalized, self-validating workflow for obtaining pKa and logP predictions using a standard computational chemistry platform (e.g., ACD/Labs Percepta, ChemAxon Marvin, or Schrödinger Epik).[9][11][13] The causality behind each step is explained to ensure scientific integrity.

G cluster_0 Phase 1: Input & Setup cluster_1 Phase 2: Execution & Validation cluster_2 Phase 3: Analysis & Application mol_input Step 1: Molecule Input Input structure via SMILES string or chemical drawing. calc_select Step 2: Select Calculation Choose pKa and logP prediction modules. mol_input->calc_select algo_select Step 3: Algorithm Selection Choose prediction algorithm (e.g., 'Classic' vs. 'GALAS'). Rationale: 'Classic' is faster; 'GALAS' may be more accurate for novel chemistry. calc_select->algo_select execute Step 4: Execute Prediction Initiate the calculation. algo_select->execute review Step 5: Review & Validate Analyze output. Check reliability index. Examine the 5 most similar structures from the training set. execute->review review->algo_select Feedback Loop: If reliability is low, re-run with a different algorithm. interpret Step 6: Interpret Results Correlate predicted values with structural features (e.g., EWGs). Generate pH-distribution plots. review->interpret apply Step 7: Application Use data to predict logD, solubility, and potential ADME profile. Inform next design-synthesis cycle. interpret->apply

Workflow for In Silico Physicochemical Property Prediction.

Step-by-Step Methodology:

  • Molecule Input & Preparation:

    • Action: Input the molecular structure into the software. The most common method is using its SMILES (Simplified Molecular Input Line Entry System) representation or by drawing it with the integrated chemical editor.

    • Causality: The accuracy of any prediction is fundamentally dependent on the correct chemical structure. This step ensures the algorithm is operating on the intended molecule.

  • Selection of Prediction Modules:

    • Action: Navigate the software interface to select the "pKa Prediction" and "logP Prediction" modules.

    • Causality: This directs the software to load the specific algorithms and databases required for these distinct physicochemical calculations.

  • Algorithm and Parameter Selection:

    • Action: Many platforms offer multiple algorithms. For example, ACD/Labs Percepta offers 'Classic' and 'GALAS' (Global, Adjusted Locally According to Similarity) models.[9] Select the desired algorithm. For this molecule, which has common functional groups, the 'Classic' algorithm is likely sufficient and faster.

    • Causality: Different algorithms have different strengths. 'Classic' models are highly optimized for speed and accuracy within well-established chemical space.[23] 'GALAS' or machine-learning-based models may offer higher accuracy for molecules that are dissimilar to the core training set, at the cost of computational time.[9]

  • Execution of Calculation:

    • Action: Initiate the prediction process. The software will now apply the selected algorithms to the input structure.

    • Causality: This step performs the complex calculations, whether it involves fragment-based summation for logP or database lookups and substituent corrections for pKa.

  • Review and Self-Validation:

    • Action: Critically analyze the output. Do not accept the numbers blindly. Most professional software provides a "reliability index" or confidence score. Crucially, examine the "most similar structures" from the training database that the software used to make its prediction.

    • Causality (Trustworthiness): This is the self-validation step. If the most similar structures provided are chemically analogous to the target molecule (e.g., other substituted acrylic acids, compounds with nitro groups and thioethers), confidence in the prediction is high. If the similar structures are chemically distant, the prediction exists in a less reliable region of the model's chemical space, and the result should be treated with more caution.

  • Interpretation and Data Analysis:

    • Action: Correlate the predicted values with the molecule's structural features as outlined in Section 4. Use the software to generate a species distribution plot versus pH, which visualizes the percentage of ionized and non-ionized forms across the physiological pH range.

    • Causality: This step connects the quantitative output back to chemical intuition, ensuring the results are logical and providing a deeper understanding of how the molecule will behave in different environments.

  • Application in Drug Development:

    • Action: Utilize the predicted pKa and logP to calculate logD at physiological pH (e.g., 7.4). Use these values as inputs for further ADME models (e.g., solubility, membrane permeability, plasma protein binding).

    • Causality: This is the ultimate goal of the prediction. These foundational physicochemical properties are the building blocks for more complex pharmacokinetic predictions, directly informing the drug design and optimization process.

Conclusion

The computational prediction of pKa and logP for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid provides critical insights into its potential as a drug candidate. Through a systematic analysis of its molecular structure, we can rationalize the influence of its electron-withdrawing nitro group and lipophilic aromatic systems on its physicochemical properties. By following a rigorous, self-validating computational protocol, researchers can generate reliable estimates for its pKa (predicted to be acidic, ~3.6-4.0) and logP (predicted to be lipophilic, ~4.5-5.2). These in silico data points are invaluable for prioritizing synthetic efforts, designing relevant biological assays, and ultimately accelerating the journey from chemical entity to therapeutic agent.

References

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Molecular Solutions. (n.d.). AI/ML - ADMET Predictor. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • ACD/Labs. (2026, March 10). Percepta: Using predicted pKa and logD to support chromatography method development. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[4-(4-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling. Lifescience Global. Retrieved from [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Factors affecting the value of pKa Ka of carboxylic acids. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

  • Moore, J. S. (n.d.). pKa Chart. University of Illinois at Urbana-Champaign. Retrieved from [Link]

  • Kalliokoski, T., & Sinervo, K. (2019). Predicting pK a for Small Molecules on Public and In‐house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics. Simulations Plus. Retrieved from [Link]

  • ChemAxon. (n.d.). chemaxon.marvin.calculations (Marvin API documentation). Retrieved from [Link]

  • Chemistry Chat. (n.d.). Nitro Compounds. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 3-(4-Chlorophenyl)acrylic acid | CAS#:1615-02-7. Retrieved from [Link]

  • ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. ResearchGate. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. ACS Publications. Retrieved from [Link]

  • Jo, Y. S., et al. (2021). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. PMC. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved from [Link]

  • Ibarra-Montaño, E. L., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling. Lifescience Global. Retrieved from [Link]

  • Al-Bayati, Y. K., & Hussein, H. J. (2014). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. International Journal of Enhanced Research in Science, Technology & Engineering. Retrieved from [Link]

  • Jo, Y. S., et al. (2021). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules. ACS Publications. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Ibarra-Montaño, E. L., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Semantic Scholar. Retrieved from [Link]

  • InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta. YouTube. Retrieved from [Link]

  • Wang, R., et al. (2024). Bridging Machine Learning and Thermodynamics for Accurate pKa Prediction. JACS Au. Retrieved from [Link]

  • Dong, H., Du, H., & Qian, X. (2008). Theoretical prediction of pKa values for methacrylic acid oligomers using combined quantum mechanical and continuum solvation methods. Semantic Scholar. Retrieved from [Link]

  • Lee, A. C., & Crippen, G. M. (2023, April 19). Predicting pKa. ChemAxon. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences. PubMed. Retrieved from [Link]

  • Dzharova, D., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. MDPI. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. PMC. Retrieved from [Link]

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Protocols & Analytical Methods

Method

NMR spectroscopy characterization of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

An Application Note for the Structural Elucidation of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid using ¹H and ¹³C NMR Spectroscopy Abstract This comprehensive technical guide details the application of Nuclea...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This comprehensive technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural characterization of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. This molecule, possessing a complex substitution pattern across two aromatic rings and an acrylic acid moiety, presents a valuable case study for rigorous spectral analysis. This document provides field-proven protocols for sample preparation, instrument setup, and data acquisition for both ¹H and ¹³C NMR. Furthermore, it offers a detailed, causality-driven walkthrough of spectral interpretation, correlating specific structural features to their NMR signatures. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous molecular structure confirmation and purity assessment.

Introduction and Scientific Context

The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid incorporates several key functional groups: a nitro-substituted aromatic ring, a thioether linkage, a chlorinated phenyl group, and a reactive acrylic acid chain. This combination of electron-withdrawing and donating groups, along with multiple sites for potential hydrogen bonding and reactivity, makes it a molecule of interest in medicinal chemistry and materials science. Accurate and unambiguous structural verification is the cornerstone of any subsequent research, from reaction monitoring to biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] The sensitivity of nuclear spins to their local electronic environment provides a detailed 'fingerprint' of the molecule's atomic connectivity and chemical topology.[1] This application note explains the causality behind experimental choices and provides a self-validating protocol for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is essential to predict and interpret its NMR spectra. The structure, with systematic numbering for assignment, is presented below.

Caption: Molecular structure of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Predicted ¹H NMR Signatures

The proton spectrum can be divided into three distinct regions:

  • Aromatic Region (δ 7.0-8.5 ppm): Protons on aromatic rings typically resonate in this downfield region due to the ring current effect.[2][3][4]

    • 3-Nitro-4-thiophenyl Ring: This ring constitutes an ABC spin system.

      • H2: This proton is ortho to the powerfully electron-withdrawing nitro group (-NO₂), which will cause significant deshielding, pushing its signal to the furthest downfield position, likely appearing as a doublet.[5][6]

      • H5: This proton is ortho to the thioether group and meta to the acrylic acid. It is expected to appear as a doublet.

      • H6: This proton is ortho to the acrylic acid and meta to the nitro group. It will be deshielded and will likely appear as a doublet of doublets due to coupling with both H2 (small ⁴J meta-coupling) and H5 (³J ortho-coupling).[6]

    • 4-Chlorophenyl Ring: Due to symmetry, the four protons on this ring are chemically divided into two equivalent sets, forming an AA'BB' system which often simplifies to appear as two distinct doublets.[6][7]

      • H2'/H6': These protons are ortho to the sulfur atom.

      • H3'/H5': These protons are meta to the sulfur atom.

  • Vinylic Region (δ 6.0-8.0 ppm): The two protons on the acrylic acid double bond will be distinct.

    • Hα and Hβ: These protons will form an AX doublet system. A large coupling constant (J ≈ 12-18 Hz) is expected, which is characteristic of a trans relationship across the double bond.[8][9] The Hβ proton, being closer to the aromatic ring, is expected to be further downfield than Hα.

  • Carboxylic Acid Proton (δ > 10 ppm):

    • The acidic proton of the -COOH group will typically appear as a broad singlet at a very downfield chemical shift.[10] Its position and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Signatures

The proton-decoupled ¹³C NMR spectrum is expected to show signals for all unique carbon atoms.

  • Carbonyl Carbon (δ 165-180 ppm): The carboxylic acid carbon will be in this characteristic downfield region.[11]

  • Aromatic Carbons (δ 110-150 ppm): The twelve aromatic carbons will resonate in this range.[2][11]

    • Carbons bearing substituents (ipso-carbons) will have their chemical shifts significantly altered. The carbon attached to the nitro group (C3) will be strongly deshielded.[12]

    • The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects (inductive and resonance) of all substituents.[12]

  • Vinylic Carbons (δ 115-145 ppm): The two carbons of the double bond (Cα and Cβ) will appear in this region, overlapping with the aromatic signals.

Experimental Protocols and Workflow

The following protocol is designed to yield high-resolution, unambiguous NMR data.

Caption: Experimental workflow for NMR characterization.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[12]

  • Purity Check: Ensure the sample of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is of high purity (>95%) to minimize interfering signals.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice as it readily dissolves the carboxylic acid and, due to its hydrogen-bond accepting nature, it slows the exchange rate of the acidic -COOH proton, often resulting in a sharper signal.

  • Sample Weighing: Accurately weigh 10-20 mg of the compound.

  • Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used for referencing, or a small amount of an internal standard like tetramethylsilane (TMS) can be added. For quantitative purposes, an internal standard is mandatory.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

NMR Data Acquisition

These parameters are provided for a 400 MHz spectrometer and may be adapted for other field strengths.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality and Rationale
Spectrometer Frequency 400 MHz100 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)A standard pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum to singlets and improves signal-to-noise.[1]
Spectral Width (SW) 16 ppm (approx. 6400 Hz)240 ppm (approx. 24000 Hz)The width must encompass all expected signals, from TMS (0 ppm) to the acidic proton (>12 ppm) for ¹H and the carbonyl carbon (~170 ppm) for ¹³C.[12]
Number of Scans (NS) 16-321024-4096¹³C has a much lower natural abundance and smaller gyromagnetic ratio, requiring significantly more scans to achieve adequate signal-to-noise.
Relaxation Delay (D1) 2-5 s2 sAllows for sufficient relaxation of the nuclei between pulses to ensure accurate integration (for ¹H) and prevent signal saturation.
Acquisition Time (AQ) 2-4 s1-2 sA longer acquisition time results in better resolution.
Temperature 298 K (25 °C)298 K (25 °C)Room temperature is standard. Temperature should be kept constant for reproducibility.
Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm (for ¹H) and δ 39.52 ppm (for ¹³C), or the TMS peak to δ 0.00 ppm.

  • Integration (¹H only): Integrate all signals to determine the relative number of protons corresponding to each peak.

Spectral Analysis and Structural Assignment

¹H NMR Spectrum: A Detailed Interpretation

The following table summarizes the expected signals. The assignments are based on established chemical shift principles and substituent effects.[5][6]

Assigned ProtonExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH> 12.0broad s-1H
H28.2 - 8.4d⁴J ≈ 2-31H
7.7 - 7.9d³J ≈ 15-161H
H67.6 - 7.8dd³J ≈ 8-9, ⁴J ≈ 2-31H
H2'/H6'7.4 - 7.6d³J ≈ 8-92H
H3'/H5'7.3 - 7.5d³J ≈ 8-92H
H57.1 - 7.3d³J ≈ 8-91H
6.5 - 6.7d³J ≈ 15-161H
  • Assignment Strategy:

    • Identify the Acidic Proton: Locate the very broad signal far downfield (>12 ppm).

    • Locate the Vinylic Protons: Find the pair of doublets with the characteristic large trans coupling constant (J ≈ 16 Hz). The more downfield of the two is Hβ.

    • Assign the ABC System: The most downfield aromatic signal, a small doublet, will be H2. The doublet of doublets will be H6. The remaining upfield doublet in this system is H5.

    • Assign the AA'BB' System: The remaining two doublets, each integrating to 2H, belong to the chlorophenyl ring.

Caption: Key ¹H-¹H J-coupling relationships in the molecule.

¹³C NMR Spectrum: Structural Confirmation

The ¹³C spectrum provides complementary information, confirming the carbon skeleton.

Assigned CarbonExpected δ (ppm)Rationale
COOH167 - 170Carboxylic acid carbonyl.
C3148 - 152Aromatic carbon attached to -NO₂, strongly deshielded.[12]
C4140 - 145Aromatic carbon attached to sulfur.
138 - 142Vinylic carbon adjacent to aromatic ring.
C4'135 - 138Aromatic carbon attached to chlorine.
C1, C1'130 - 135Quaternary aromatic carbons.
C2', C6', C3', C5'128 - 134Aromatic CH carbons on chlorophenyl ring.
C2, C5, C6120 - 128Aromatic CH carbons on nitrophenyl ring.
118 - 122Vinylic carbon adjacent to carboxyl group.

Conclusion

This application note provides a robust and detailed framework for the NMR spectroscopic characterization of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. By following the outlined protocols for sample preparation, data acquisition, and systematic spectral interpretation, researchers can achieve unambiguous confirmation of the molecular structure. The predictive analysis of chemical shifts and coupling constants, grounded in fundamental principles of NMR theory, serves as a reliable guide for assigning every proton and carbon signal. This level of rigorous characterization is indispensable for ensuring compound identity and purity in chemical synthesis, drug discovery, and materials science research.

References

  • BenchChem. (n.d.). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
  • Kharas, G., & Mirau, P. (n.d.). Effect of solvent on free radical initiated copolymerization of styrene and acrylic acid.
  • Procházka, K., et al. (1996). NMR and SANS Study of Poly(methyl methacrylate)-block-poly(acrylic acid) Micelles and Their Solubilization Interactions with Organic Solubilizates in D2O.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Figure].
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  • ResearchGate. (n.d.). Chemical shifts of Acrylic Acid. [Table].
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  • El-Sayed, M. A. A., et al. (2020). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, MDPI.
  • Kumar, A., et al. (2020). Synthesis of benzylic thioether containing α-substituted thio compounds via carbene insertion into an S–H bond. RSC Advances.
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Application

Application Notes &amp; Protocols: Investigating 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational workflows for the novel chemical entity, 3-{4-[(4-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational workflows for the novel chemical entity, 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. Given the limited direct literature on this specific molecule, this document establishes a strategic, hypothesis-driven approach to its evaluation, drawing from the known biological activities of its core structural motifs.

Scientific Rationale and Structural-Activity Relationship Hypothesis

The therapeutic potential of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid can be inferred by deconstructing its key chemical features:

  • Acrylic Acid Moiety : Acrylic acid and its derivatives are known to participate in Michael addition reactions, a mechanism that can lead to the covalent modification of biological nucleophiles, such as cysteine residues in enzymes or proteins. This functional group is a common feature in various pharmacologically active compounds, including kinase inhibitors and anticancer agents.

  • Nitroaromatic System : The presence of a nitro group on the phenyl ring is a significant pharmacophore. Nitro compounds are widely recognized for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects.[1][2][3] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine species that can induce cellular damage.[2]

  • (4-Chlorophenyl)thio Ether Linkage : The diaryl thioether structure is a key component in various bioactive molecules. The sulfur atom can influence the compound's conformational flexibility and electronic properties. Furthermore, the 4-chloro substitution on the phenyl ring is a common feature in many approved drugs, often enhancing metabolic stability and binding affinity.[4] The combination of a thioether and a halogenated phenyl ring has been explored in the development of anticancer agents.[5]

  • Structural Analogs : The simpler analog, 3-(4-Chlorophenyl)acrylic acid, has demonstrated inhibitory effects on tyrosinase and antibacterial activity.[6] More complex derivatives have shown potent cytotoxicity against cancer cell lines by inhibiting tubulin polymerization.[7]

Based on this analysis, we hypothesize that 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a promising candidate for investigation in the following therapeutic areas:

  • Oncology : Potential as a cytotoxic agent, possibly through mechanisms involving tubulin polymerization inhibition or as a hypoxia-activated prodrug.

  • Infectious Diseases : Potential as an antimicrobial agent, particularly against anaerobic bacteria or microbes where nitroreductase activity is prevalent.

Proposed Drug Discovery Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activities of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Lead Optimization A Compound Synthesis & QC B Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) A->B C Antimicrobial MIC Panel (Bacteria & Fungi) A->C D Dose-Response Cytotoxicity (Selected Cancer Lines) B->D G Anaerobic vs. Aerobic Antimicrobial Activity C->G E Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) D->E F Hypoxia Selectivity Assay D->F H Tubulin Polymerization Assay E->H I Nitroreductase Activity Assay F->I G->I J Structure-Activity Relationship (SAR) Studies H->J I->J

Caption: Tiered screening workflow for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening

Objective: To determine the broad-spectrum anticancer activity of the compound against a panel of human cancer cell lines.

Methodology:

  • Cell Line Panel: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, representing various tumor types (e.g., leukemia, lung, colon, breast, prostate).

  • Compound Preparation: Prepare a 10 mM stock solution of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid in DMSO. Serially dilute the stock solution to obtain working concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Add the serially diluted compound to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Viability Assay: Assess cell viability using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line.

Data Presentation:

Cell LineTissue of OriginGI50 (µM)
MCF-7BreastValue
HCT-116ColonValue
A549LungValue
PC-3ProstateValue
K-562LeukemiaValue
Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression in a sensitive cancer cell line identified in Protocol 1.

Methodology:

  • Cell Culture and Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics, a known mechanism for acrylic acid derivatives.[7]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome A Seed Cells B Treat with Compound A->B C Harvest & Fix B->C D Stain with PI C->D E Flow Cytometry Analysis D->E F G2/M Arrest Indicates potential tubulin inhibition E->F

Caption: Workflow for cell cycle analysis to probe the mechanism of action.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the compound required to inhibit the growth of a panel of pathogenic microorganisms.

Methodology:

  • Microorganism Panel: Include a selection of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Also, include an anaerobic bacterium (e.g., Bacteroides fragilis) to test the hypothesis of hypoxia-activated activity.

  • Broth Microdilution: Perform a broth microdilution assay according to CLSI guidelines. Serially dilute the compound in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (aerobic or anaerobic) for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismTypeGrowth ConditionMIC (µg/mL)
S. aureus ATCC 29213Gram-positiveAerobicValue
E. coli ATCC 25922Gram-negativeAerobicValue
B. fragilis ATCC 25285AnaerobeAnaerobicValue
C. albicans ATCC 90028FungusAerobicValue

Concluding Remarks

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid represents a molecule with significant therapeutic potential, predicated on the well-documented activities of its constituent chemical motifs. The proposed workflows provide a systematic and scientifically rigorous framework for elucidating its biological activity profile. Positive results in these initial screens, particularly demonstrating potent and selective cytotoxicity against cancer cells or enhanced antimicrobial activity under anaerobic conditions, would warrant further investigation into its precise mechanism of action and progression into lead optimization studies.

References

  • Cui Y, et al. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Int J Biol Macromol. 2017 Feb;95:1289-1297.
  • Silva RHN, et al. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Biomed Res Int. 2019 Apr 23;2019:3941242.
  • 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. MilliporeSigma.
  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI.
  • A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st.
  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.
  • Development of O-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • 3-[4-(4-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID. NextSDS.
  • Activity Profiling of Nitro‐Substituted Di(Hetero)Aryl 1,3,4‐ and 1,2,4‐Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. ResearchGate.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed.
  • Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway. PMC.
  • (E)-3-(2-((4-chlorophenyl)thio)phenyl)acrylic acid. Sigma-Aldrich.
  • 3-(4-Chlorophenyl)-4-{[4-(3-substitutedphenyl acryloyl) phenyl] sulfamoyl}-sydnone (8a–j) and 3-(4-chlorophenyl). ResearchGate.
  • Highly Crosslinked Agar/Acrylic Acid Hydrogels with Antimicrobial Properties. MDPI.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.

Sources

Method

crystallization methods for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid isolation

An in-depth technical guide on the isolation and crystallization of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid . Executive Summary & Mechanistic Context The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the isolation and crystallization of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid .

Executive Summary & Mechanistic Context

The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a highly functionalized pharmaceutical intermediate. It is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-chloro-3-nitrocinnamic acid and 4-chlorothiophenol[1].

Isolating this intermediate from the crude reaction mixture presents significant challenges. The crude matrix often contains unreacted thiols, oxidized diaryl disulfides (e.g., bis(4-chlorophenyl) disulfide), and regioisomeric byproducts. Because the crystallization of pharmaceutical intermediates directly governs the polymorph phase, purity, and powder properties of the final active pharmaceutical ingredient (API), selecting the correct isolation methodology is critical. This guide details three field-proven crystallization protocols, explaining the thermodynamic and kinetic causality behind each step to ensure a self-validating workflow.

Physicochemical Profiling

Understanding the molecular properties of the target compound is the first step in designing an effective crystallization strategy.

PropertyValueCausality / Impact on Isolation
Molecular Formula C15H10ClNO4SBaseline for mass balance and theoretical yield calculations.
Molecular Weight 335.76 g/mol High molecular weight and aromaticity drive its low aqueous solubility.
pKa (Estimated) ~4.5 (Carboxylic Acid)Enables isoelectric pH-shift crystallization; fully deprotonates at pH > 7.
LogP (Estimated) ~4.2Highly hydrophobic; necessitates strong organic solvents (DMF, Glacial Acetic Acid) for recrystallization.
Functional Groups Nitro, Thioether, CarboxylThe nitro group increases thermal sensitivity; the thioether linkage is prone to oxidation if exposed to harsh conditions.

Process Visualization: Isolation Workflow

The following diagram maps the logical progression from a crude SNAr reaction mixture to a high-purity crystalline product, utilizing orthogonal purification mechanisms (acid-base chemistry followed by thermodynamic cooling).

G Crude Crude Reaction Mixture (SNAr Products & Impurities) BaseDissol Aqueous Base Dissolution (1M Na2CO3, pH 9-10) Crude->BaseDissol Filtration1 Liquid-Liquid Extraction (Ethyl Acetate Wash) BaseDissol->Filtration1 WasteOrg Organic Phase Discarded (Neutral Impurities, Disulfides) Filtration1->WasteOrg Organic Layer AqueousPhase Aqueous Phase Retained (Target Carboxylate Salt) Filtration1->AqueousPhase Aqueous Layer Acidification pH-Shift Precipitation (Add 2M HCl to pH 2.0) AqueousPhase->Acidification CrudeSolid Crude 3-{4-[(4-Chlorophenyl)thio] -3-nitrophenyl}acrylic acid Acidification->CrudeSolid Filter & Wash Recryst Cooling Crystallization (Glacial Acetic Acid, 90°C to 20°C) CrudeSolid->Recryst PureAPI Pure Crystalline Product (>99.5% HPLC Purity) Recryst->PureAPI Filter & Vacuum Dry

Caption: Orthogonal isolation workflow combining pH-shift precipitation and cooling crystallization.

Mechanistic Isolation Strategies

Protocol 1: Primary Isolation via Isoelectric pH-Shift Precipitation

Objective: To separate the target carboxylic acid from neutral organic impurities generated during the SNAr reaction. Causality: This method exploits the pKa of the acrylic acid moiety (~4.5). By adjusting the pH to >9 using a mild base (Na₂CO₃), the target compound is converted into a highly water-soluble sodium carboxylate salt. Neutral impurities (such as unreacted 4-chlorothiophenol and its oxidized disulfide dimer) remain insoluble in water and are partitioned into an organic wash. Subsequent acidification forces rapid protonation, dropping the solubility drastically and inducing precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in 1M aqueous Na₂CO₃ (15 mL/g of crude). Stir vigorously at room temperature for 30 minutes until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 5 mL/g).

  • Phase Separation: Discard the upper organic layers. Retain the lower aqueous layer.

  • Acidification: Transfer the aqueous layer to a crystallizer equipped with an overhead stirrer. Cool to 5 °C using an ice bath. Slowly add 2M HCl dropwise to avoid localized concentration spikes, until the pH reaches 2.0.

  • Isolation: Age the resulting slurry for 1 hour at 5 °C. Filter through a sintered glass funnel, wash the filter cake with cold deionized water (2 × 5 mL/g), and dry under vacuum at 45 °C.

Self-Validating System: The aqueous layer must be completely transparent prior to acidification. If it appears cloudy, trace organic impurities remain; repeat the EtOAc extraction. During acidification, verify the final pH with a calibrated probe. A pH > 2.5 indicates incomplete protonation, which will severely compromise the yield.

Protocol 2: Polishing via Controlled Cooling Crystallization

Objective: To achieve >99.5% HPLC purity and an optimal crystal habit (large needles/plates) that prevents mother liquor entrapment. Causality: Rapid precipitation of cinnamic acid derivatives often results in porous aggregates or fine powders that are difficult to filter and prone to trapping impurities[2]. Glacial acetic acid is utilized here because it provides a steep temperature-solubility gradient for nitroaromatics. A strictly controlled cooling rate (0.2 °C/min) ensures that crystal growth dominates over secondary nucleation, yielding large, high-purity crystals[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid from Protocol 1 in Glacial Acetic Acid (10 mL/g).

  • Heating: Heat the suspension to 90–95 °C under reflux conditions until complete dissolution is achieved.

  • Hot Filtration: If any insoluble particulates remain, perform a rapid hot filtration through a pre-heated Celite pad to remove mechanical impurities.

  • Controlled Cooling: Transfer the clear filtrate to a jacketed reactor. Program the thermostat to cool the solution from 90 °C to 20 °C at a linear rate of 0.2 °C/min.

  • Isolation: Once at 20 °C, age the suspension for 2 hours to maximize yield. Filter the crystals, wash with cold absolute ethanol (2 × 3 mL/g) to displace the acetic acid, and dry under high vacuum at 50 °C for 12 hours.

Self-Validating System: Monitor the reactor visually during the cooling phase. The onset of nucleation (cloud point) should occur between 65 °C and 70 °C. If the solution reaches 60 °C without nucleating, the system is dangerously supersaturated. Immediately introduce seed crystals (0.1% w/w) to prevent the compound from "oiling out" (forming an amorphous liquid phase).

Protocol 3: Solvent/Anti-Solvent Crystallization (Alternative)

Objective: To isolate the compound without prolonged thermal exposure, ideal for batches showing signs of thermal degradation. Causality: N,N-Dimethylformamide (DMF) acts as a powerful solvent due to its high dielectric constant, completely dissolving the compound at room temperature. Water acts as a strong anti-solvent. High-shear stirring during water addition prevents localized supersaturation, ensuring a uniform crystal size distribution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in minimal DMF (approx. 3-4 mL/g) at 25 °C.

  • Anti-Solvent Addition: Under high-shear overhead stirring (400 rpm), add deionized water (anti-solvent) dropwise at a rate of 0.5 mL/min until the solution becomes persistently turbid.

  • Aging: Stop the water addition and allow the suspension to age for 30 minutes to allow the crystal lattice to organize.

  • Completion: Resume water addition until a total of 15 mL/g of water has been added. Age for an additional 2 hours. Filter, wash extensively with water to remove residual DMF, and vacuum dry.

Quantitative Performance Analysis

The table below summarizes the expected performance metrics for each protocol, allowing process chemists to select the appropriate method based on the purity requirements of their downstream applications.

Crystallization MethodAverage Yield (%)HPLC Purity (%)Crystal HabitPrimary Application
pH-Shift Precipitation 92 - 9594.0 - 96.5Amorphous / Fine PowderPrimary isolation from crude SNAr reaction mixtures.
Cooling (Glacial AcOH) 85 - 88> 99.5Large Needles / PlatesPolishing step to remove regioisomers and trace disulfides.
Anti-Solvent (DMF/H₂O) 89 - 9197.5 - 98.5Spheroidal AggregatesAlternative polishing for thermally labile batches.

References

  • Wang, C. (2009). "Chemical Engineering Technology in Pharmaceutical Development: Reaction and Crystallization". National Taiwan University (NTU) / PTT.

  • BenchChem. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions". BenchChem Technical Resources. 1

  • SCIRP. (2018). "Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes". Journal of Crystallization Process and Technology. 2

  • Urbanus, J. et al. (2009). "Template Induced Crystallization: A Relation between Template Properties and Template Performance". Crystal Growth and Design / TNO Repository. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Welcome to the technical support resource for the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer optimized protocols to improve synthesis yield and purity. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid?

A1: The most common and efficient method for synthesizing this and similar α,β-unsaturated acrylic acids is the Knoevenagel condensation.[1] Specifically, the Doebner modification is often employed, which involves the reaction of the corresponding aldehyde, 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde, with malonic acid.[2] This reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.[3]

Q2: What is the specific role of piperidine and acetic acid in the reaction?

A2: Piperidine, a secondary amine, acts as a base to deprotonate malonic acid, forming a reactive enolate nucleophile.[4][5] This enolate then attacks the aldehyde. Acetic acid is often added as a co-catalyst. While the exact mechanism can be complex and solvent-dependent, the combination of piperidine and an acid like acetic acid can create a buffer system and facilitate proton transfer steps.[6] Experimentally, this combination has been shown to accelerate the reaction rate significantly compared to using piperidine alone.[6][7]

Q3: How can I effectively monitor the progress of the condensation reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting aldehyde, the malonic acid, and the desired acrylic acid product. The reaction is considered complete upon the disappearance or stabilization of the limiting reagent spot (typically the aldehyde).

Q4: The synthesis of acrylic acids can sometimes be stereoselective. Which isomer, (E) or (Z), is expected from this reaction?

A4: The Knoevenagel condensation is known to be highly stereoselective, affording the thermodynamically more stable (E)-isomer with high selectivity.[8] The formation of the (E)-isomer is favored to minimize steric hindrance between the substituents on the newly formed double bond.

Visualizing the Core Reaction Mechanism

The synthesis proceeds via the Knoevenagel-Doebner condensation mechanism, which involves enolate formation, nucleophilic attack, dehydration, and subsequent decarboxylation.

G Aldehyde 4-[(4-ClPh)thio]-3-nitrobenzaldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct MalonicAcid Malonic Acid Enolate Enolate Ion MalonicAcid->Enolate + Piperidine - H⁺ Catalyst Piperidine (Catalyst) Enolate->AldolAdduct Nucleophilic Attack UnsaturatedAcid Unsaturated Dicarboxylic Acid Intermediate AldolAdduct->UnsaturatedAcid - H₂O (Dehydration) H2O H₂O AldolAdduct->H2O Product Target Acrylic Acid UnsaturatedAcid->Product - CO₂ (Decarboxylation) CO2 CO₂ UnsaturatedAcid->CO2

Caption: Knoevenagel-Doebner condensation mechanism.

Troubleshooting Guide for Yield Optimization

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Problem Possible Cause(s) Suggested Solution(s)
1. Low or No Conversion of Starting Aldehyde Inactive Catalyst: The piperidine or other amine catalyst may be degraded or of low purity.Use a fresh bottle of high-purity piperidine. Consider using an alternative base like pyridine in combination with a catalytic amount of piperidine, as in the classic Doebner modification.[2]
Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy.Gradually increase the reaction temperature while monitoring by TLC. For pyridine as a solvent, refluxing at ~115 °C is common.[2] Be cautious, as excessively high temperatures can promote side reactions.
Deactivated Aldehyde: The strong electron-withdrawing effect of the nitro group can reduce the electrophilicity of the aldehyde's carbonyl carbon, slowing the reaction.[9]Extend the reaction time. Ensure the catalyst is present in an adequate amount (typically 0.1-0.4 equivalents).[1] If yield remains low, a more forcing solvent like DMF could be explored, although this may complicate workup.[8]
2. Significant Formation of Side Products Self-Condensation/Polymerization: Aldehydes can undergo self-condensation, and malonic acid can decompose at high temperatures.Maintain a controlled temperature. Ensure proper stirring. The order of addition can be critical; consider adding the catalyst to the mixture of aldehyde and malonic acid.
Incomplete Decarboxylation: The intermediate dicarboxylic acid may persist if the temperature is too low or the reaction time is too short.Ensure the reaction is heated sufficiently after the initial condensation, particularly if using the Doebner modification, as heat promotes the loss of CO₂.[2]
Michael Addition: The product, an α,β-unsaturated system, could potentially react with the malonic acid enolate.This is less common under these conditions but can be minimized by using a stoichiometric amount of malonic acid (e.g., 1.1-1.2 equivalents) rather than a large excess.
3. Difficult Product Isolation & Purification Product Remains in Solution: The product may have some solubility in the acidic aqueous solution used for precipitation.After acidifying the reaction mixture with HCl to pH 3-4, cool the mixture thoroughly in an ice bath to maximize precipitation.[2] If the product remains dissolved, extract the aqueous phase with an appropriate organic solvent like ethyl acetate.
Oily or Gummy Precipitate: The crude product fails to crystallize, making filtration difficult.Try triturating the oily product with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. For purification, perform recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
Contamination with Malonic Acid: Unreacted malonic acid co-precipitates with the product.Wash the filtered crude product thoroughly with cold deionized water. Malonic acid has higher water solubility than the target product. Careful pH control during precipitation is also key.
Optimized Experimental Protocol

This protocol is a representative procedure based on the Knoevenagel-Doebner condensation.

I. Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount
4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde295.711.0(e.g., 5.00 g)
Malonic Acid104.061.2(e.g., 2.11 g)
Piperidine85.150.1(e.g., 0.14 g, ~0.17 mL)
Pyridine79.10Solvent(e.g., 20 mL)
II. Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the reactants, followed by the addition of a catalytic amount of piperidine (0.1 eq).[2]

  • Reaction: Heat the mixture to reflux (approx. 115 °C) with vigorous stirring. Monitor the reaction's progress every hour using TLC. The reaction is typically complete within 3-5 hours.

  • Work-up - Precipitation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 150 mL of cold deionized water with stirring.

  • Work-up - Acidification: Carefully acidify the aqueous mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches 3-4. This will cause the crude 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter cake with copious amounts of cold deionized water to remove pyridine hydrochloride and unreacted malonic acid.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

III. Purification by Recrystallization
  • Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or glacial acetic acid) and heat the mixture gently until the solid dissolves completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Experimental Workflow Visualization

Caption: Overall experimental workflow for synthesis and purification.

References
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Knoevenagel Condensation. J&K Scientific LLC. [Link]

  • Process for the synthesis of α-substituted acrylic acids and their application.
  • Knoevenagel condensation with acetic acid. Reddit. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. [Link]

  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. ResearchGate. [Link]

  • 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. NextSDS. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter "brick dust" compounds in drug discovery workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter "brick dust" compounds in drug discovery workflows. The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid presents a classic solubility paradox. While it possesses a polar acrylic acid tail and a nitro group, its core is dominated by a highly hydrophobic, rigid diaryl thioether system.

This combination leads to high crystal lattice energies driven by π−π stacking and carboxylic acid hydrogen-bond dimers. When researchers attempt to dissolve this in Dimethyl Sulfoxide (DMSO), they often encounter incomplete dissolution, micro-precipitates, or delayed crashing out of solution. This guide provides a self-validating framework to diagnose and overcome these specific physicochemical barriers.

Diagnostic Workflow

SolubilityWorkflow Start Compound + 100% DMSO CheckDissolve Complete Dissolution? Start->CheckDissolve WaterCheck Check DMSO Quality (Is it anhydrous?) CheckDissolve->WaterCheck No Success Proceed to Assay (Store Properly) CheckDissolve->Success Yes HeatSonicate Apply Heat (37°C) & Sonication WaterCheck->HeatSonicate Anhydrous confirmed HeatSonicate->CheckDissolve Re-evaluate SaltForm In Situ Salt Formation (Deprotonate Acid) HeatSonicate->SaltForm Still Insoluble SaltForm->Success Solubilized

Workflow for diagnosing and resolving DMSO solubility barriers.

Physicochemical Profiling

To manipulate solubility, we must first understand the structural forces resisting it. The table below summarizes the quantitative and qualitative parameters dictating this compound's behavior in solution.

Structural FeaturePhysicochemical ConsequenceImpact on DMSO SolvationTargeted Mitigation Strategy
Acrylic Acid Moiety pKa ~4.5; H-bond donor/acceptorForms strong intermolecular dimers in the solid state, resisting solvent penetration.In situ salt formation (deprotonation) using mild organic bases[1].
Diaryl Thioether Core High lipophilicity (LogP)Highly sensitive to solvent dielectric constant; crashes out if water is present.Ensure strictly anhydrous DMSO; avoid freeze-thaw condensation[2].
Nitro & Chloro Groups Electron-withdrawing; rigidifies structureHigh crystal lattice energy requiring higher thermodynamic input to disrupt.Thermomechanical disruption (37°C heating + acoustic cavitation).
Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I prepared a 10 mM stock in 100% DMSO, but the compound is precipitating. Why is the "universal solvent" failing? A: The failure is rarely the DMSO itself, but rather its hygroscopic nature. DMSO rapidly absorbs atmospheric moisture each time a bottle is opened[2]. Because 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid has a highly hydrophobic diaryl thioether core, even a 2-5% water contamination in the DMSO drastically increases the solvent's polarity. This hydration effect forces hydrophobic compounds out of solution, leading to concentration variability and unreliable assay data[2]. Self-Validation Step: To confirm water contamination is the culprit, attempt to dissolve a fresh aliquot of the compound in a newly opened, septum-sealed bottle of strictly anhydrous DMSO (≤0.005% water). If it dissolves, your primary DMSO stock is compromised.

Q2: Heating and vortexing aren't enough. How can I mechanically disrupt the intermolecular interactions? A: Vortexing only provides macroscopic mixing. To overcome the high crystal lattice energy driven by the π−π stacking of the chlorophenyl and nitrophenyl rings, you must apply thermomechanical disruption. Using an ultrasonic bath (sonication) induces acoustic cavitation—microscopic bubbles that collapse and generate localized shear forces to break apart crystalline aggregates. Combining this with mild heat (37°C) provides the thermodynamic energy required to maintain the compound in solution without causing thermal degradation[1].

Q3: Does the acrylic acid moiety offer a chemical pathway for solubility enhancement? A: Yes, this is your most powerful lever. The acrylic acid group has an estimated pKa of around 4.5. In its neutral state, it forms strong hydrogen-bonded dimers that resist dissolution. By raising the apparent pH of the microenvironment above the pKa, you deprotonate the carboxylic acid, forming a highly soluble carboxylate anion[1]. This transformation exponentially increases solute-solvent dipole interactions, effectively pulling the hydrophobic core into solution.

Validated Experimental Protocols
Protocol 1: Preparation and Maintenance of Anhydrous DMSO Stocks

Causality: Preventing water ingress preserves the low dielectric constant required to solvate the diaryl thioether core.

  • Source: Obtain high-purity, anhydrous DMSO (≥99.9% purity, ≤0.005% water) packaged under argon or nitrogen[3].

  • Aliquot: In a low-humidity environment (or a nitrogen-purged glove box), dispense the DMSO into single-use, amber glass vials with PTFE-lined caps.

  • Purge: Purge the headspace of each vial with dry nitrogen gas before sealing to displace atmospheric moisture[2].

  • Store: Store at room temperature (20-25°C) in a desiccator. Do not refrigerate or freeze. DMSO freezes at 18.5°C; repeated freeze-thaw cycles draw in condensation, ruining the anhydrous state[4].

Protocol 2: Thermomechanical Dissolution

Causality: Synergistic use of heat and cavitation overcomes the activation energy barrier of the crystal lattice.

  • Weigh: Accurately weigh the compound into a sterile microcentrifuge tube using a calibrated analytical balance[3].

  • Solvate: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex: Vortex vigorously for 60 seconds to disperse the powder into a uniform suspension.

  • Sonicate: Place the tube in an ultrasonic water bath pre-warmed to 37°C. Sonicate for 15 minutes.

  • Inspect: Hold the tube against a dark background and shine a light through it. Look for the Tyndall effect (light scattering), which indicates undissolved micro-aggregates. If optically clear, proceed to your assay.

Protocol 3: In Situ Salt Formation (For Recalcitrant Samples)

Causality: Converting the neutral carboxylic acid to a carboxylate anion disrupts the H-bond dimers and dramatically increases the solute-solvent dipole interactions.

  • Prepare Base: Prepare a 1 M stock solution of a pharmaceutically acceptable organic base (e.g., Tromethamine/Tris or ethanolamine) in anhydrous DMSO[1].

  • Add Base: To the recalcitrant compound suspension in DMSO, add 1.05 to 1.1 molar equivalents of the base.

  • Agitate: Vortex immediately. The localized acid-base reaction will convert the acrylic acid to its carboxylate salt.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete homogenization. The solution should rapidly transition from a turbid suspension to an optically clear solution.

References
  • [2] HTS library plate rejuvenation using a DMSO-rich atmosphere | Source: PubMed (nih.gov) |

  • [3] Protocol for Dissolving Compounds in DMSO for Biological Assays | Source: Benchchem |

  • [1] Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid | Source: Benchchem |

  • [4] Dimethyl sulfoxide | Source: Wikipedia |

Sources

Troubleshooting

reducing chemical impurities in 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid reactions

Welcome to the technical support guide for the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.

The primary synthetic route to this molecule is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction.[1] It typically involves the reaction of 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[2][3] While effective, this reaction is not without its challenges, often leading to a mixture of products that complicates purification and impacts final yield. This guide addresses the most frequently encountered issues in a direct Q&A format.

Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots, even after a long reaction time. What are these impurities?

A: The presence of multiple spots on a TLC plate is a classic indicator of a complex reaction mixture. Beyond unreacted starting materials (the aldehyde and malonic acid), several byproducts are commonly formed in this specific Knoevenagel condensation.

Expert Analysis:

  • Oxidized Aldehyde: The starting material, 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde, is susceptible to oxidation, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH). This impurity, 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid, can be difficult to separate from the desired acrylic acid product due to their similar acidic nature. This is particularly prevalent if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[4]

  • Incomplete Decarboxylation: The Doebner modification of the Knoevenagel condensation uses malonic acid, which undergoes condensation followed by decarboxylation.[3] If the reaction temperature is too low or the heating time is insufficient, the intermediate, a dicarboxylic acid, may persist in the reaction mixture.

  • Michael Addition Adduct: The product, an α,β-unsaturated acid, is an excellent Michael acceptor. An excess of the malonic acid enolate can act as a nucleophile and attack the β-carbon of the newly formed double bond.[4] This side reaction is more likely if a stoichiometric excess of malonic acid is used under strongly basic conditions.

Troubleshooting Workflow:

G TLC Multiple Spots on TLC SM Unreacted Starting Materials TLC->SM Check reaction time & stoichiometry Ox Oxidized Aldehyde (Carboxylic Acid) TLC->Ox Run under inert gas (N2) Use fresh aldehyde Decarb Incomplete Decarboxylation Product TLC->Decarb Increase temperature or reaction time Michael Michael Adduct TLC->Michael Use near-equimolar malonic acid

Caption: Troubleshooting logic for identifying impurities.

Q2: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

A: Low yields are frustrating but often traceable to a few key parameters. The Knoevenagel condensation is sensitive to the choice of catalyst, solvent, and temperature.[4]

Expert Analysis:

The primary drivers of low yield are suboptimal reaction conditions that either slow the desired reaction, allowing side reactions to dominate, or lead to an incomplete reaction.

  • Incorrect Base/Catalyst: The choice of base is critical. A strong base can induce side reactions like the Cannizzaro reaction, where the aldehyde disproportionates into an alcohol and a carboxylic acid.[4] Conversely, a base that is too weak will not efficiently deprotonate the malonic acid, leading to a slow or stalled reaction. Piperidine, often used with pyridine, is generally effective as it forms a reactive iminium ion intermediate with the aldehyde, accelerating the condensation.[2][5]

  • Suboptimal Temperature: The reaction requires sufficient thermal energy for both the initial condensation/dehydration and the subsequent decarboxylation step.[3] Running the reaction at too low a temperature will result in a mixture of starting material and the un-decarboxylated intermediate.

  • Reagent Purity: The purity of your starting aldehyde is paramount. Impurities in the aldehyde will not only carry through to the final product but can also interfere with the catalytic cycle. Similarly, using wet solvents can inhibit the reaction.

Recommendations for Yield Optimization:

ParameterRecommendationRationale
Catalyst Use a catalytic amount of piperidine (2-5 mol%) in pyridine solvent.This is the classic Doebner modification, proven effective for this type of condensation.[3] Pyridine acts as both the solvent and a mild base, while piperidine accelerates the reaction.[5]
Temperature Reflux the reaction mixture (typically 80-115°C, depending on the solvent).Ensures complete dehydration and decarboxylation. Monitor reaction progress by TLC.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes the oxidation of the aldehyde starting material to the corresponding carboxylic acid.[4]
Reagents Use freshly purified aldehyde and anhydrous solvents.Guarantees that side reactions from contaminants are minimized.
Q3: My NMR indicates a mixture of geometric isomers (E/Z). How can I obtain the pure E-isomer?

A: It is common for Knoevenagel condensations to initially produce a mixture of (E) and (Z) isomers.[3] However, the (E)-isomer (trans) is typically the thermodynamically more stable product due to reduced steric hindrance.

Expert Analysis:

The formation of the double bond can lead to both geometric isomers. Often, these isomers can equilibrate under the reaction conditions. By extending the reaction time at reflux, the mixture can be driven towards the more stable (E)-isomer. If the (Z)-isomer persists, it can often be removed during purification.

Purification Strategy:

Recrystallization is highly effective for separating geometric isomers. The (E)-isomer, being more linear and stable, generally has lower solubility and a more ordered crystal lattice, causing it to crystallize out of solution preferentially while the (Z)-isomer remains in the mother liquor.

G cluster_reaction Reaction Conditions cluster_purification Purification Reactants Aldehyde + Malonic Acid Mixture E/Z Isomer Mixture Reactants->Mixture Knoevenagel Condensation Recrystallization Recrystallization Mixture->Recrystallization Thermodynamic Control Product Pure E-Isomer Recrystallization->Product

Caption: Workflow from isomeric mixture to pure product.

High-Purity Purification Protocol
Protocol: Recrystallization of Crude 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

This protocol is designed to effectively remove common impurities such as the oxidized aldehyde and the (Z)-isomer.

Materials and Reagents:

  • Crude 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for washing)

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Heating mantle or hot plate

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude product, add 10-15 mL of glacial acetic acid. Gently heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot solution until the solution just begins to turn cloudy (this is the point of saturation). If too much water is added, add a small amount of acetic acid back until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. For maximum recovery, you may then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of cold ethanol to remove any residual acetic acid and mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a pale yellow powder.[6]

References
  • Name Reactions in Organic Synthesis. (n.d.). Knoevenagel Condensation. Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • El-Damasy, A. K., et al. (n.d.). A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and structurally proven by spectroscopic studies. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Pawar, S. S., & Shankarwar, S. G. (2024). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20150080604A1 - Methods for preparing acrylic acid from biobased starting materials.
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[4-(4-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID - Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • European Patent Office. (1999). PROCESSES FOR PRODUCING ACRYLIC ACID DERIVATIVE - EP 1142857 A1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid . This specific compound presents a unique structural dichotomy: it contains a highly reactive acrylic acid moiety (prone to radical polymerization and decarboxylation), a thioether linkage (susceptible to thermal auto-oxidation), and a nitroaromatic system .

Successfully processing this compound requires balancing conflicting chemical needs. Below are expert troubleshooting guides, FAQs, and self-validating protocols to ensure structural integrity during your experiments.

Troubleshooting Guide: Symptom-Based Diagnostics

Symptom 1: Insoluble precipitates, increased viscosity, or complete gelation during heating.

  • Cause: Free-radical polymerization or oligomerization of the acrylic acid double bond.

  • Mechanism: Thermal stress initiates the formation of carbon-centered radicals. Because acrylic acid derivatives are highly exergonic during oligomerization, this can lead to a runaway polymerization cascade[1].

  • Solution & Expert Insight: You must add a radical-trapping antioxidant (RTA). However, do not use MeHQ (Hydroquinone monomethyl ether) if you are working under inert gas . MeHQ requires 5–20 ppm of dissolved oxygen to form the active phenoxy radical required to trap propagating polymer chains[1]. If you have degassed your solvent to protect the thioether group, MeHQ will be rendered inert. Instead, use Phenothiazine (PTZ) , which is highly efficient at trapping thermally generated alkyl radicals in strictly anaerobic (oxygen-free) conditions[2].

Symptom 2: Appearance of a +16 Da or +32 Da impurity peak in LC-MS.

  • Cause: Thermal auto-oxidation of the thioether linkage to a sulfoxide (+16 Da) or sulfone (+32 Da).

  • Mechanism: Heat exponentially accelerates the reaction between the nucleophilic sulfur atom and dissolved oxygen or trace solvent peroxides.

  • Solution: Strictly avoid ether-based solvents (e.g., THF, Dioxane) which auto-oxidize to form peroxides. Sparge all solvents with Argon prior to heating.

Symptom 3: Splitting of the main API peak into two closely eluting peaks with identical mass.

  • Cause: Thermal E/Z (trans/cis) isomerization of the acrylic acid double bond.

  • Mechanism: While cinnamic acid derivatives are typically synthesized in the thermodynamically favored E (trans) configuration, thermal stress provides the activation energy necessary to temporarily break the π -bond, allowing rotation to the Z (cis) form[3].

  • Solution: Maintain processing temperatures strictly below 60 °C and protect the reaction vessel from ambient UV light, which can act synergistically with heat to drive isomerization.

Frequently Asked Questions (FAQs)

Q: Can I use standard BHT as a stabilizer for long-term storage of this compound? A: Yes, but it is not optimal. BHT is a phenolic RTA, but recent kinetic studies demonstrate that aromatic amines (like PTZ) or N-alkylated phenoxazine derivatives offer superior, superstoichiometric radical-trapping capacity for acrylic acid derivatives during thermal stress[2]. For bulk storage, store the solid at 2–8 °C in an amber vial backfilled with Argon, supplemented with 10–50 ppm PTZ.

Q: Why did my compound degrade when I refluxed it in toluene (110 °C), even with PTZ added? A: You likely experienced decarboxylation. While PTZ prevents polymerization, it cannot prevent thermodynamically driven structural degradation. Cinnamic acid derivatives generally show initial thermal decomposition and decarboxylation starting around 150 °C[4], but prolonged heating in solution above 100 °C can induce the loss of CO₂, forming a 4-[(4-chlorophenyl)thio]-3-nitrostyrene derivative.

Quantitative Data Summaries

The following table summarizes the quantitative analytical signatures and preventative thresholds for the primary thermal degradation pathways.

Degradation PathwayThermal TriggerAnalytical SignaturePrimary Prevention Strategy
Polymerization > 40 °C + RadicalsInsoluble mass, Viscosity ↑Add PTZ (50 ppm); avoid MeHQ in anaerobic setups.
Thioether Oxidation > 25 °C + O₂+16 Da (Sulfoxide) in LC-MSArgon sparging; strict anaerobic environment.
E/Z Isomerization > 60 °CSplit HPLC peak (isobaric)Maintain temp < 60 °C; utilize amber glassware.
Decarboxylation > 100 °C (Prolonged)-44 Da (Styrene) in LC-MSAvoid high-boiling solvents; utilize vacuum distillation.

Experimental Protocols

Protocol: Anaerobic Thermal Processing with PTZ Stabilization

Context: This self-validating protocol allows for the safe heating of the compound (e.g., for dissolution or downstream synthesis) without triggering thioether oxidation or acrylic polymerization.

Step 1: Solvent Purification & Verification

  • Action: Test the chosen solvent (e.g., DMF or Toluene) using KI-starch peroxide test strips.

  • Causality: Trace peroxides act as radical initiators that will overwhelm the inhibitor's capacity and directly oxidize the thioether.

  • Validation Check: The strip must read exactly 0 ppm. If >0, pass the solvent through a plug of activated basic alumina before use.

Step 2: Inhibitor Selection & Addition

  • Action: Add 50 ppm of Phenothiazine (PTZ) to the solvent.

  • Causality: Because the next step involves removing oxygen to protect the thioether, oxygen-dependent inhibitors like MeHQ will fail[1]. PTZ is required to trap carbon-centered radicals anaerobically[2].

Step 3: Deoxygenation

  • Action: Sparge the solution with Argon for 20 minutes using a submerged glass frit.

  • Causality: Completely removes dissolved O₂, effectively shutting down the thioether sulfoxide auto-oxidation pathway.

Step 4: Controlled Heating

  • Action: Heat the reaction mixture using a highly controlled heating block, monitoring the internal temperature with a thermocouple to ensure it does not exceed 60 °C.

  • Causality: Keeping the temperature below 60 °C prevents thermal E/Z isomerization[3] and avoids the onset of decarboxylation[4].

Step 5: Post-Process Validation

  • Action: Run an HPLC-UV assay of the final mixture against an internal standard.

  • Validation Check: Quantify the PTZ peak area. A depletion of >15% of the inhibitor indicates excessive radical generation occurred during heating, warning the operator that the system was contaminated with trace peroxides or oxygen.

Mechanistic Visualization

Below is the logical relationship between the compound's structural vulnerabilities, environmental stressors, and the required preventative interventions.

ThermalDegradation API 3-{4-[(4-Chlorophenyl)thio]- 3-nitrophenyl}acrylic acid HeatO2 Heat + O2 (Aerobic) API->HeatO2 HeatRad Heat + Anaerobic (Radical Initiation) API->HeatRad HeatPure High Thermal Stress (>150°C) API->HeatPure Sulfoxide Thioether Oxidation (Sulfoxide/Sulfone) HeatO2->Sulfoxide Polymer Acrylic Polymerization (Runaway Reaction) HeatRad->Polymer Isomer E/Z Isomerization & Decarboxylation HeatPure->Isomer Prev1 Argon Sparging (Removes O2) Prev1->HeatO2 Prev2 Phenothiazine (PTZ) (Anaerobic Trapping) Prev2->HeatRad Prev3 Temp Control <60°C & Amber Glass Prev3->HeatPure

Mechanistic pathways of thermal degradation and targeted preventative interventions.

References

  • Acrylates and Acrylic Acids - CAMEO Chemicals - NOAA. Details the hazards of thermally induced radical polymerization and the strict oxygen dependency of standard phenolic inhibitors like MeHQ. 1

  • Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing), 2025. Explains the superior radical-trapping stoichiometry of Phenothiazine (PTZ) and N-alkylated derivatives in the absence of oxygen. 2

  • Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers... - MDPI, 2023. Provides thermogravimetric analysis (TGA) data demonstrating the thermal stability limits and decarboxylation thresholds of cinnamic acid derivatives starting at 150 °C. 4

  • Stability testing of cinnamic acid under different pH and temperature conditions - BenchChem. Discusses forced degradation pathways of cinnamic acids, highlighting the primary concern of trans to cis isomerization under thermal and photochemical stress. 3

Sources

Troubleshooting

Technical Support Center: Triage &amp; Troubleshooting for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Welcome to the Assay Interference Support Hub. As researchers transition from high-throughput screening (HTS) to hit validation, certain chemical scaffolds consistently emerge as problematic.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Interference Support Hub. As researchers transition from high-throughput screening (HTS) to hit validation, certain chemical scaffolds consistently emerge as problematic. This guide provides a deep-dive troubleshooting framework for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid , a notorious Pan-Assay Interference Compound (PAINS).

Below, we break down the causality of its interference, provide self-validating protocols to confirm false positives, and offer quantitative benchmarks to guide your hit-to-lead triage.

Part 1: Diagnostic Hub (Understanding the Causality)

Q: Why does 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid consistently flag as a hit across multiple unrelated target proteins?

A: This compound is a classic "frequent hitter" because it possesses three distinct structural liabilities that drive assay interference, rather than specific lock-and-key binding:

  • Acrylic Acid Moiety (Michael Acceptor): The α,β -unsaturated carboxylic acid acts as a potent electrophile. It undergoes irreversible Michael addition with nucleophilic residues (predominantly cysteine sulfhydryls) on your target protein. This leads to time-dependent enzyme inactivation that mimics high-affinity binding and produces false positives via 1[1].

  • Nitroaromatic Group (-NO2): Nitro groups are highly redox-active. In the presence of reducing agents commonly used in assay buffers (e.g., DTT, TCEP), the nitro group can undergo redox cycling. This generates reactive oxygen species (ROS) that oxidize catalytic residues or directly interfere with coupled optical readouts (e.g., fluorescence quenching).

  • Hydrophobic Core (Chlorophenyl + Thioether): The high lipophilicity of this molecule promotes the 2[2] in aqueous buffers. These aggregates non-specifically sequester and denature the target protein.

Part 2: Troubleshooting Workflows & Step-by-Step Protocols

To definitively prove this compound is a false positive, you must employ orthogonal counter-screens designed to exploit its chemical liabilities.

Protocol 1: Thiol-Reactivity Counter-Screen (DTT/GSH Shift Assay)

Causality: By pre-incubating the compound with a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH), you intentionally scavenge the electrophilic acrylic acid site. If the compound's apparent inhibitory activity is abolished, the mechanism is confirmed as non-specific covalent modification.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical assay buffers—one standard, and one supplemented with 5 mM GSH (to mimic physiological thiol concentrations) or 1 mM DTT.

  • Pre-incubation: Incubate the target protein with a dose-response titration of the compound (0.1 µM to 50 µM) for three distinct time intervals: 0, 30, and 60 minutes.

  • Initiation: Add the substrate to initiate the enzymatic reaction.

  • Measurement & Analysis: Calculate the IC50 for each condition using progress curve analysis.

  • Validation Logic: A time-dependent decrease in IC50 (increased apparent potency) in the standard buffer, combined with a >10-fold rightward shift (loss of potency) in the thiol-supplemented buffer, confirms covalent interference.

Protocol 2: Detergent-Sensitivity Assay for Colloidal Aggregation

Causality: Non-ionic detergents disrupt colloidal aggregates, releasing the sequestered protein and restoring enzymatic activity.

Step-by-Step Methodology:

  • Buffer Preparation: Supplement your standard assay buffer with 0.01% (v/v) Triton X-100 or CHAPS.

  • Screening: Perform a standard dose-response assay alongside a detergent-free control.

  • Validation Logic: If the inhibition is completely abrogated in the presence of the detergent, the compound is acting as a colloidal aggregator rather than a specific binder.

Part 3: Visualizing the Triage Logic

FalsePositiveTriage Start Initial HTS Hit: 3-{4-[(4-Chlorophenyl)thio]- 3-nitrophenyl}acrylic acid ThiolTest Thiol-Reactivity Assay (Add 1-5 mM DTT/GSH) Start->ThiolTest ShiftCheck Does IC50 shift >10-fold or time-dependent? ThiolTest->ShiftCheck Covalent Covalent PAIN (Michael Addition) ShiftCheck->Covalent Yes DetergentTest Detergent-Sensitivity Assay (Add 0.01% Triton X-100) ShiftCheck->DetergentTest No AggCheck Is inhibition reversed? DetergentTest->AggCheck Aggregator Colloidal Aggregator AggCheck->Aggregator Yes Biophys Orthogonal Validation (SPR / NMR) AggCheck->Biophys No TrueHit Validated Lead Biophys->TrueHit Confirmed Binding

False Positive Triage Workflow for Acrylic Acid PAINS.

Part 4: Quantitative Data Summary

Use the following reference matrix to interpret your IC50 shifts during the triage workflows.

Table 1: Quantitative Triage Matrix - Expected IC50 Shifts

Compound ClassificationStandard Buffer (t=0)Standard Buffer (t=60 min)Thiol Buffer (+5mM GSH)Detergent Buffer (+0.01% Triton)
True Non-Covalent Hit 1.0 µM1.0 µM1.0 µM1.0 µM
Covalent False Positive 5.0 µM0.2 µM (Time-dependent)>50 µM (Scavenged)5.0 µM
Colloidal Aggregator 2.5 µM2.5 µM2.5 µM>50 µM (Disrupted)

Part 5: Frequently Asked Questions (FAQs)

Q: Can I modify the compound to eliminate the false positive liability while keeping the core scaffold? A: Yes, but it requires structural disruption of the PAINS motifs. Hydrogenation of the acrylic acid double bond to a propanoic acid derivative eliminates the Michael acceptor liability, preventing it from being able to 3[3]. However, you must still address the redox liability of the nitro group, potentially by reducing it to an amine or substituting it with a bioisosteric functional group (e.g., a nitrile or trifluoromethyl group).

Q: What if the compound still shows activity after the DTT and Triton X-100 tests? A: If the compound survives both counter-screens, the next step is orthogonal biophysical validation. Techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) should be employed to confirm direct, reversible, 1:1 stoichiometric binding to the target protein in a label-free environment.

Part 6: References

  • Synthesis of a Diverse and Three-Dimensional Fragment Collection and The Development of a Novel Platform for Antibody Dual Functionalisation - University of Cambridge. [Link]

  • Pitfalls and Considerations in Determining the Potency and Mutant Selectivity of Covalent Epidermal Growth Factor Receptor Inhibitors - ACS Publications.[Link]

  • Targeting Bacterial Sortases in Search of Anti-virulence Therapies with Low Risk of Resistance Development - PMC. [Link]

Sources

Optimization

troubleshooting peak tailing in 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid chromatography

Issue: Peak Tailing in 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Issue: Peak Tailing in 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve peak tailing issues specific to complex, multi-functional acidic compounds.

The analyte , 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid , presents unique chromatographic challenges. Its structure features a highly hydrophobic chlorophenyl ring, a polarizable thioether linkage, a strongly electron-withdrawing nitro group, and an ionizable acrylic acid moiety. This combination makes it highly susceptible to secondary interactions and pH-mismatch, which manifest as severe peak tailing (Asymmetry Factor, As​>1.2 ).

Below is our comprehensive, self-validating troubleshooting guide to isolate and resolve these issues.

Diagnostic Workflow

Workflow Start Peak Tailing Observed (As > 1.2) CheckAll Are ALL peaks tailing? Start->CheckAll Phys Physical/System Issue (Void, Tubing, Frit) CheckAll->Phys Yes Chem Chemical/Analyte Issue (Silanols, pH, Solvent) CheckAll->Chem No Void Check Column Void Replace/Reverse Column Phys->Void Tubing Minimize Dead Volume Check Fittings Phys->Tubing pH Adjust Mobile Phase pH (pH 2.5 - 3.0) Chem->pH Solvent Match Sample Solvent to Mobile Phase Chem->Solvent

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: How do I determine if the tailing is caused by my HPLC system or the molecule itself?

A: You must establish a self-validating diagnostic loop. The most definitive way to differentiate between a physical system issue and a chemical interaction is to inject a neutral, non-ionizable reference standard (e.g., toluene or uracil) [1].

  • Causality: Neutral compounds cannot undergo acid-base or electrostatic interactions with the stationary phase. If the neutral compound tails, the issue is physical—such as a void at the head of the column or excessive extra-column volume causing "infinite dilution" of the sample plug [1]. If the neutral compound is perfectly symmetrical but your acrylic acid derivative tails, the issue is purely chemical [1].

Q2: Why does the acrylic acid moiety cause such severe tailing?

A: The tailing is driven by mixed ionization states and secondary interactions. The acrylic acid group has a pKa​ of approximately 4.0–4.5 (slightly lowered by the electron-withdrawing nitro group).

  • Causality: If your mobile phase pH is near the analyte's pKa​ (e.g., pH 4.0), the molecule exists in a 50/50 equilibrium between its protonated (neutral) and deprotonated (anionic) states [2]. These two states possess different hydrophobicities and partition at different rates into the C18 stationary phase, smearing the chromatographic band. Furthermore, at mid-pH, residual silanol groups ( Si−OH ) on the silica support become ionized ( Si−O− ) [3]. The polarizable nitro and thioether groups of your analyte interact with these active sites, delaying elution and creating a pronounced tail [3].

Q3: What is the optimal mobile phase strategy for this compound?

A: You must operate at a pH at least 2 units below the analyte's pKa​ [4]. For this compound, a mobile phase pH of 2.0 to 2.5 is mandatory.

  • Causality: Lowering the pH fully protonates the acrylic acid moiety, forcing 100% of the molecules into a single, neutral state. Simultaneously, this highly acidic environment suppresses the ionization of residual silanols on the stationary phase, effectively shutting down the secondary electrostatic retention mechanisms [4].

Q4: Could my sample preparation solvent be causing the peak distortion?

A: Yes, through a phenomenon known as the "strong solvent effect."

  • Causality: If 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is dissolved in 100% strong organic solvent (e.g., pure Acetonitrile or DMSO) but injected into a highly aqueous mobile phase, the analyte molecules at the front of the injection plug travel rapidly with the strong solvent before partitioning into the stationary phase [4]. This causes fronting or tailing depending on the injection volume. Always dissolve the sample in the initial mobile phase composition, or a solvent weaker than the mobile phase [4].

Mechanistic Pathway Visualization

Mechanism Analyte 3-{4-[(4-Chlorophenyl)thio] -3-nitrophenyl}acrylic acid State1 pH ≈ pKa (4.5) Mixed Ionization State Analyte->State1 Improper Buffer State2 pH < 2.5 Fully Protonated (Neutral) Analyte->State2 Optimized Buffer Silanol Ionized Silanols (SiO-) on Stationary Phase State1->Silanol Electrostatic/H-bond Sharp Sharp, Symmetrical Peak Ideal Partitioning State2->Sharp Hydrophobic Interaction Only Tailing Severe Peak Tailing Secondary Interactions Silanol->Tailing

Mechanistic pathway of peak tailing induced by improper pH and secondary silanol interactions.

Quantitative Data Presentation

Table 1: Troubleshooting Matrix for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

SymptomPrimary CauseMechanistic ExplanationCorrective Action
All peaks tail (including neutrals)Physical Void / Extra-Column VolumeSample plug expands into empty space, mixing with mobile phase (infinite dilution).Replace column; minimize tubing length/ID; check PEEK fittings for slippage [3].
Only analyte tails Secondary Silanol InteractionsAnalyte's polar groups interact with ionized Si−O− sites on the silica base.Switch to a highly base-deactivated, end-capped C18 column [1].
Analyte peak is broad/split pH Mismatch ( pH≈pKa​ )Analyte exists in multiple ionization states with varying retention times.Buffer mobile phase to pH 2.0–2.5 using Phosphoric or Formic acid[4].
Fronting / Shark-fin peak Column Mass OverloadActive sites on the stationary phase are saturated; excess molecules elute early.Dilute sample 1:10 or reduce injection volume[1].

Table 2: Impact of Mobile Phase pH on Peak Symmetry (Representative data for acrylic acid derivatives on standard C18)

Mobile Phase pHAnalyte Ionization StateSilanol StateAsymmetry Factor ( As​ )Tailing Factor ( Tf​ )
6.0 Fully Ionized (Anion)Fully Ionized1.85 (Severe tailing)1.70
4.5 Mixed (50% Neutral / 50% Anion)Partially Ionized> 2.50 (Broad/Split)> 2.00
2.5 Fully Protonated (Neutral)Suppressed1.05 (Ideal) 1.02
Experimental Protocols
Protocol 1: Self-Validating System Integrity Check

Purpose: To definitively rule out physical hardware issues before altering chemistry.

  • Prepare Neutral Marker: Dissolve Toluene or Uracil in the mobile phase to a concentration of 10μg/mL .

  • Inject Marker: Inject 5μL of the neutral marker using your current chromatographic method.

  • Evaluate Symmetry: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Validation logic: If As​≤1.1 , the system plumbing and column bed are physically intact. Proceed to Protocol 2. If As​>1.2 , inspect all PEEK fittings for slippage and consider replacing the column frit or the column itself [3].

Protocol 2: Mobile Phase Optimization for Acidic Suppression

Purpose: To prepare a highly buffered, low-pH mobile phase to suppress ionization of both the acrylic acid and residual silanols.

  • Aqueous Buffer Preparation: Weigh out Potassium Phosphate Monobasic ( KH2​PO4​ ) to achieve a 25mM concentration in 1000mL of HPLC-grade water.

  • pH Adjustment: Place a calibrated pH probe into the stirring aqueous buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.5 . Note: Always measure pH of the aqueous portion before adding organic modifiers to prevent electrode errors.

  • Filtration: Filter the pH-adjusted buffer through a 0.2μm PES or PTFE membrane to remove particulate matter.

  • Solvent Blending: Combine the aqueous buffer with your organic modifier (e.g., Acetonitrile) at the required ratio (e.g., 40:60 v/v).

  • Sample Prep: Dilute your 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid stock solution using this exact mobile phase mixture to prevent solvent-mismatch tailing [4].

References
  • Axion Labs. HPLC Peak Tailing: Physical vs. Chemical Causes. Retrieved from:[Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Phenylthio-Substituted Nitrophenyl Acrylic Acids as Potent Antiproliferative Agents

This guide provides an in-depth analysis of the structural activity relationships of a promising class of antiproliferative agents, focusing on derivatives of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. We wi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural activity relationships of a promising class of antiproliferative agents, focusing on derivatives of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid. We will dissect the chemical architecture of these molecules, comparing their biological performance to establish a clear understanding of how specific structural modifications influence their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

Introduction: The Therapeutic Potential of Phenylthio-Substituted Acrylic Acids

The acrylic acid scaffold is a versatile starting point for the development of novel therapeutic agents. Within this broad family, derivatives featuring a phenylthio-substituted nitrophenyl group have emerged as a class of interest due to their significant antiproliferative activities. While specific SAR data for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is not extensively published, we can infer a robust SAR profile by examining closely related analogs.

A key study in this area has explored a variety of 3-(4-chlorophenyl)acrylic acids and their ester derivatives as potential anticancer agents, drawing comparisons to the known tubulin polymerization inhibitor, Combretastatin A-4 (CA-4)[1][2][3]. These investigations reveal that subtle modifications to the core structure can lead to substantial changes in cytotoxic effects, highlighting the importance of a detailed SAR understanding.

Core Scaffold Analysis and Key Structural Features

The fundamental structure of the compounds under investigation consists of three key moieties:

  • A Phenyl Ring (Ring A): Often substituted, in our lead compound's case with a chlorine atom.

  • A Thioether Linkage: Connecting the two phenyl rings.

  • A Nitrophenyl Acrylic Acid Moiety (Ring B and the Acrylic Acid Tail): This part of the molecule is crucial for its biological activity.

The spatial arrangement and electronic properties of these components are pivotal in defining the molecule's interaction with its biological target.

Comparative Analysis of Biological Activity

The primary mechanism of action for many of these acrylic acid derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2][3].

In Vitro Cytotoxicity

A comparative study of various 3-(4-chlorophenyl)acrylic acid derivatives against the MDA-MB-231 human breast carcinoma cell line provides valuable SAR insights. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound IDModifications from Core StructureIC50 (µM) vs. MDA-MB-231Reference
4b (Z)-2-(benzamido)-3-(4-chlorophenyl)acrylic acid3.24 ± 0.13[1][2][3]
CA-4 Combretastatin A-4 (Reference Compound)1.27 ± 0.09[1][2][3]
5e (Z)-methyl 3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylateNot specified, but noted for high efficiency[1][2]

Key Insights:

  • The acrylic acid derivative 4b demonstrates potent cytotoxic effects, albeit less so than the established tubulin inhibitor CA-4[1][2][3].

  • The presence of a benzamido group at the 2-position of the acrylic acid appears to be a key feature for activity.

  • Esterification of the carboxylic acid, as seen in compound 5e , also yields highly active compounds[1][2].

Inhibition of Tubulin Polymerization

The ability of these compounds to inhibit the polymerization of β-tubulin is a direct measure of their on-target activity.

Compound ID% Inhibition of Tubulin PolymerizationReference
4b 80.07%[1][2][3]
CA-4 89.77%[1]

Key Insights:

  • Compound 4b shows a strong inhibitory effect on tubulin polymerization, corroborating its cytotoxic activity[1][2][3]. This suggests that the primary mechanism of action for this class of compounds is indeed the disruption of microtubule formation.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

General Synthesis of (Z)-3-(4-Chlorophenyl)-2-(substitutedbenzamido)acrylate Esters

The synthesis of these derivatives often proceeds through an intermediate oxazolone derivative[1].

Workflow for Synthesis:

cluster_synthesis Synthesis Workflow start Substituted Benzoyl Chloride step1 React with Hippuric Acid start->step1 step2 Formation of Oxazolone Intermediate step1->step2 step3 React with 4-Chlorobenzaldehyde step2->step3 step4 Formation of (Z)-4-((4-chlorophenyl)methylene)-2-phenyloxazol-5(4H)-one step3->step4 step5 Hydrolysis or Alcoholysis step4->step5 end Target Acrylic Acid or Ester Derivative step5->end

Caption: General synthetic workflow for acrylic acid derivatives.

Step-by-Step Protocol:

  • Oxazolone Formation: A substituted benzoyl chloride is reacted with hippuric acid in the presence of a base (e.g., pyridine) to form the corresponding oxazolone intermediate.

  • Condensation: The oxazolone intermediate is then condensed with 4-chlorobenzaldehyde in the presence of a catalyst (e.g., acetic anhydride and sodium acetate) to yield the (Z)-4-((4-chlorophenyl)methylene)-2-phenyloxazol-5(4H)-one.

  • Ring Opening: The oxazolone ring is opened via hydrolysis (using a base like sodium hydroxide) to yield the acrylic acid derivative, or via alcoholysis (refluxing in an alcohol) to produce the corresponding ester.

  • Purification: The final product is purified by recrystallization or column chromatography.

For detailed, specific reaction conditions and characterization data (IR, 1H NMR, 13C NMR, Mass Spectrometry), please refer to the supporting information of the cited literature.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:

cluster_mtt MTT Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Incubate for 24h start->step1 step2 Treat with Test Compounds (Varying Concentrations) step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 Values step7->end cluster_tubulin Tubulin Polymerization Assay Workflow start Prepare Tubulin Solution in Polymerization Buffer step1 Add Test Compound or Vehicle Control start->step1 step2 Incubate at 37°C to Initiate Polymerization step1->step2 step3 Monitor Change in Absorbance at 340 nm over Time step2->step3 end Determine Percentage Inhibition step3->end

Caption: Workflow for the tubulin polymerization inhibition assay.

Step-by-Step Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., containing GTP and glutamate) is prepared.

  • Compound Addition: The test compound or a vehicle control is added to the reaction mixture.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Monitoring: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.

Inferred Structural Activity Relationship (SAR)

Based on the available data, we can propose the following SAR for this class of compounds:

Caption: Summary of the inferred Structural Activity Relationship.

Conclusion and Future Directions

The 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid scaffold and its derivatives represent a promising avenue for the development of novel antiproliferative agents. The available data strongly suggest that these compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Future research should focus on a more systematic exploration of the SAR by:

  • Varying the substitution on the 4-chlorophenyl ring: Investigating the effect of different halogens, alkyl, and alkoxy groups.

  • Modifying the substituent at the C2 position of the acrylic acid: Exploring a wider range of amides and other functional groups.

  • Exploring different positions of the nitro group: Synthesizing and testing isomers to determine the optimal placement.

  • Investigating the effect of replacing the thioether linkage: Exploring other linkers such as ethers or amides.

A comprehensive understanding of the SAR will be instrumental in designing more potent and selective inhibitors, ultimately leading to the development of new and effective cancer therapies.

References

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. ACS Omega. [Link]

  • 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. NextSDS. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. [Link]

  • Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

  • 3-(4-Chlorophenyl)acrylic acid. Chemsrc. [Link]

  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Kinetics and Mechanisms of the Reactions of 3-Methoxyphenyl, 3-Chlorophenyl, and 4-Cyanophenyl 4-Nitrophenyl Thionocarbonates with Alicyclic Amines. Scilit. [Link]

  • Synthesis Of Substituted Aryl Acrylic Acid Derivatives And Their Chelating Ability To Prevent Metal Toxicity. ResearchGate. [Link]

  • Structure-activity Relationships in Nitrothiophenes. PubMed. [Link]

  • Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [Link]

  • Kinetics and mechanisms of the reactions of 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines. PubMed. [Link]

  • Discovery of a series of acrylic acids and their derivatives as chemical leads for selective EP3 receptor antagonists. PubMed. [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules. [Link]

  • Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. [Link]

Sources

Comparative

Validation of Analytical Methods for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid: A Comprehensive Comparison Guide

Introduction & Chemical Causality For researchers and drug development professionals, establishing a robust, stability-indicating analytical method for fine chemical intermediates is a critical regulatory milestone. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

For researchers and drug development professionals, establishing a robust, stability-indicating analytical method for fine chemical intermediates is a critical regulatory milestone. The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS 175278-52-1) presents a highly functionalized structure that requires careful chromatographic consideration.

As a Senior Application Scientist, I approach analytical validation not as a checklist, but as a system of chemical causality. To design a method that complies with [1], we must first decode the molecule's physicochemical liabilities:

  • Acrylic Acid Moiety (pKa considerations): The carboxylic acid dictates a pH-dependent retention mechanism. Using a strongly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) ensures the acid remains fully protonated. This suppresses secondary ion-exchange interactions with residual silanols on the stationary phase, preventing peak tailing and ensuring reproducible retention times.

  • Thioether Linkage: The sulfur atom bridging the chlorophenyl and nitrophenyl rings is highly susceptible to oxidation. A stability-indicating method must adequately resolve the resulting polar sulfoxide and sulfone impurities from the main peak.

  • Nitro Group & Extended Conjugation: The nitro group, coupled with the π -conjugation of the acrylic acid, provides a strong, distinct UV chromophore. This allows for highly sensitive Photodiode Array (PDA) detection at multiple wavelengths, maximizing the signal-to-noise ratio.

Objective Comparison of Analytical Platforms

Selecting the right analytical platform depends on the specific phase of development. Below is a data-driven comparison of three validated approaches for the assay and impurity profiling of this compound.

Validation ParameterHPLC-UV (Traditional)UHPLC-PDA (Modernized)LC-MS/MS (Trace Analysis)
Primary Application Routine QC Release / Bulk AssayStability-Indicating Impurity ProfilingTrace Genotoxic Impurity Detection
Column Technology C18, 4.6 x 150 mm, 5.0 µmC18, 2.1 x 100 mm, 1.7 µmC18, 2.1 x 50 mm, 1.7 µm
Run Time ~25.0 min~8.0 min~5.0 min
Limit of Detection (LOD) 0.05% (500 ng/mL)0.01% (100 ng/mL)0.0001% (1 ng/mL)
Linearity Range 10 - 150 µg/mL1 - 150 µg/mL0.01 - 10 µg/mL
Resolution ( Rs​ ) > 1.5 (Baseline)> 2.5 (High Efficiency)Specificity via m/z transitions
Solvent Consumption High (~25 mL/run)Low (~3.2 mL/run)Low (~2.0 mL/run)
Precision (%RSD) 2.0% 1.0% 5.0%

Data Summary: While HPLC-UV is sufficient for bulk assay, UHPLC-PDA offers superior resolution for closely eluting oxidative degradants. LC-MS/MS is strictly reserved for trace-level quantification due to its narrow dynamic range.

Visualizing the Validation Workflow & Degradation Pathways

To ensure trustworthiness, the validation lifecycle and the chemical degradation pathways must be mapped out logically.

ValidationWorkflow Dev Method Development (ICH Q14) SST System Suitability (USP <621>) Dev->SST Spec Specificity & Degradation SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (DoE) Acc->Rob Rep Validation Report Rob->Rep

Figure 1: Analytical Method Validation Lifecycle based on ICH Q2(R2) and Q14 guidelines.

DegradationPathway API 3-{4-[(4-Chlorophenyl)thio]- 3-nitrophenyl}acrylic acid Ox1 Sulfoxide Impurity (Oxidation) API->Ox1 3% H2O2, 24h (Thioether attack) Photo Photolytic Cleavage Products API->Photo UV/Vis Light (Nitro reduction) Hydro Decarboxylation / Hydrolysis API->Hydro 0.1N NaOH, 60°C (Base hydrolysis) Ox2 Sulfone Impurity (Over-oxidation) Ox1->Ox2 Excess H2O2

Figure 2: Forced degradation pathways and causality of impurity formation.

Self-Validating Experimental Protocols

Every protocol must be a self-validating system. By integrating System Suitability Testing (SST) as defined by [2], the method continuously proves its own fitness for purpose before any sample data is reported.

Protocol 1: UHPLC-PDA Method Setup & System Suitability

Objective: Establish the chromatographic baseline and confirm system readiness.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, locking the acrylic acid in its unionized state to maximize hydrophobic retention and prevent peak splitting.

  • Column Installation: Install a C18 column (2.1 x 100 mm, 1.7 µm).

    • Causality: The sub-2 µm particle size minimizes eddy diffusion (the A term in the van Deemter equation), providing the high theoretical plates ( N>15,000 ) necessary to resolve closely eluting oxidative impurities.

  • Standard Preparation: Dissolve the reference standard in 50:50 Water:Acetonitrile to a concentration of 100 µg/mL.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents peak distortion caused by solvent mismatch at the column head.

  • SST Execution: Inject the standard 6 consecutive times. The system is validated for the run only if:

    • %RSD of peak area 1.0%

    • Tailing factor ( Tf​ ) 1.5

    • Resolution ( Rs​ ) between the API and its closest impurity 2.0.

Protocol 2: Forced Degradation (Specificity)

Objective: Prove the method is stability-indicating by forcing the generation of impurities and demonstrating baseline resolution.

  • Oxidative Stress: Treat 1.0 mg/mL of the API solution with 3% H2​O2​ at room temperature for 24 hours. Neutralize with sodium thiosulfate before injection.

    • Causality: Forces the oxidation of the thioether to sulfoxide/sulfone, validating the method's resolving power for primary degradants.

  • Photolytic Stress: Expose the API solution to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

    • Causality: Evaluates the stability of the nitro group and the conjugated double bond against UV-induced cleavage.

  • Evaluation: Calculate the mass balance. The sum of the assay value and the area percent of all degradants must equal ~100% ( ± 2%), proving no degradants are co-eluting with the main peak or retained indefinitely on the column.

Protocol 3: Linearity, Accuracy, and Precision

Objective: Validate the quantitative integrity of the method across the operational range.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each level in triplicate.

    • Acceptance: The correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 2.0% of the 100% level response.

  • Accuracy (Recovery): Spike known amounts of the API reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%, proving the absence of matrix interference.

  • Method Precision: Six independent sample preparations of a single batch are analyzed by two different analysts on two different days (Intermediate Precision).

    • Acceptance: The overall %RSD for the 12 preparations must be 2.0%.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website. URL: [Link]

  • Vihasibio Sciences Pvt Ltd. "3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid - Chemical Synthesis Catalog". Scribd Document Repository. URL:[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking the In Vitro Efficacy of Novel Oncology Compounds: A Case Study with 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Introduction In the landscape of oncology drug discovery, the successful identification and validation of novel small molecule inhibitors are paramount. The journey from a promising chemical entity to a clinical candidat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of oncology drug discovery, the successful identification and validation of novel small molecule inhibitors are paramount. The journey from a promising chemical entity to a clinical candidate is paved with rigorous preclinical evaluation. A critical phase in this process is the in vitro benchmarking of a new compound against established standards to understand its potency, mechanism of action, and potential therapeutic niche.

This guide provides a comprehensive framework for the in vitro characterization of a novel investigational compound, which we will refer to as Compound X (3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid) . The structural features of acrylic acid derivatives have been associated with various antiproliferative mechanisms, making this an interesting scaffold for investigation.[1][2]

To establish a robust benchmark, we will compare Compound X against two well-characterized inhibitors that target a critical oncogenic signaling cascade: the RAS/RAF/MEK/ERK (MAPK) pathway. This pathway is frequently dysregulated in various cancers and is a focal point for targeted therapy.[3][4][5] Our chosen comparators are:

  • TNO155 : A potent and selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2).[6][] SHP2 is a key upstream activator of the RAS/ERK pathway, making it a crucial therapeutic target.[8]

  • Adagrasib : A covalent inhibitor of the KRAS G12C mutant protein.[9] The approval of KRAS G12C inhibitors marked a significant breakthrough for a previously "undruggable" target.[10]

This guide will detail the experimental rationale, step-by-step protocols, and data interpretation for a tiered approach to in vitro evaluation, moving from broad efficacy to specific mechanism of action.

Part 1: Foundational Efficacy Assessment: Cell Viability and Antiproliferative Activity

Expert Rationale: The initial step in characterizing any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. This provides a foundational understanding of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). We employ the MTS assay, a robust colorimetric method that measures the metabolic activity of viable cells.[11] Unlike the traditional MTT assay, the MTS assay produces a water-soluble formazan product, eliminating a solubilization step and simplifying the workflow.[12]

For a meaningful comparison, we will test the compounds on a panel of cell lines with distinct genetic backgrounds relevant to the MAPK pathway:

  • NCI-H23 (Lung Adenocarcinoma): Harbors the KRAS G12C mutation, making it an ideal model to assess the specific activity of Adagrasib and compare the efficacy of upstream inhibitors like TNO155 and the unknown mechanism of Compound X.[10]

  • MCF-7 (Breast Adenocarcinoma): Wild-type for RAS, this cell line exhibits pathway activation through growth factor receptor signaling (e.g., EGFR/HER2). It serves to evaluate the efficacy of the compounds in a different context of pathway activation.[13]

Experimental Workflow: Cell Viability Screening

Caption: Workflow for determining compound IC50 values using the MTS assay.

Protocol 1: MTS Cell Viability Assay
  • Cell Seeding:

    • Culture NCI-H23 and MCF-7 cells in appropriate media until they reach approximately 80% confluency.

    • Trypsinize, harvest, and count the cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each compound (Compound X, TNO155, Adagrasib) in DMSO.

    • Perform a serial dilution series in culture media to create 2X working concentrations ranging from 1 nM to 100 µM.

    • Remove the media from the seeded cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell (media only) wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent solution to each well.[11]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized absorbance against the log-transformed compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Summary: Comparative IC50 Values (Hypothetical Data)
CompoundTargetNCI-H23 (KRAS G12C) IC50 (nM)MCF-7 (KRAS WT) IC50 (nM)
Compound X Unknown85150
TNO155 SHP2120200
Adagrasib KRAS G12C50>10,000

Interpretation: These hypothetical results suggest Compound X has potent, broad-spectrum antiproliferative activity. Unlike Adagrasib, its efficacy is not restricted to KRAS G12C-mutant cells, suggesting a different mechanism of action, possibly upstream in the pathway, similar to the SHP2 inhibitor TNO155.

Part 2: Mechanistic Elucidation: Probing for Apoptosis

Expert Rationale: A reduction in cell viability can result from either cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). Differentiating between these outcomes is crucial. Apoptosis is a primary mechanism of cell death induced by many anticancer agents. We will investigate this using two distinct but complementary assays. The Caspase-Glo® 3/7 assay quantifies the activity of effector caspases-3 and -7, which are central executioners of apoptosis.[14][15] A luminescent signal provides high sensitivity.[16] The RealTime-Glo™ Annexin V assay detects the externalization of phosphatidylserine (PS), an early and key event in apoptosis, allowing for real-time monitoring.[17][18]

Apoptotic Pathway and Assay Targets

cluster_pathway Apoptotic Cascade drug Anticancer Compound (e.g., Compound X) stress Cellular Stress drug->stress initiator Initiator Caspases (e.g., Caspase-8, -9) stress->initiator effector Effector Caspases (Caspase-3, -7) initiator->effector ps Phosphatidylserine (PS) Translocation initiator->ps death Cell Death effector->death caspase_glo Caspase-Glo® 3/7 Assay effector->caspase_glo Measures activity annexin_v RealTime-Glo™ Annexin V Assay ps->annexin_v Detects exposed PS

Caption: Key events in apoptosis and the points of measurement for selected assays.

Protocol 2: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed NCI-H23 cells in a 96-well white-walled plate at 10,000 cells/well in 100 µL of media.

    • Incubate overnight to allow for attachment.

    • Treat cells for 24 hours with each compound at a concentration equivalent to 5x their respective IC50 value. Include a vehicle control.

  • Assay Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[14]

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Measurement:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in luminescence relative to the vehicle-treated control cells.

Data Summary: Apoptosis Induction (Hypothetical Data)
Compound (at 5x IC50)TargetCaspase-3/7 Activity (Fold Change vs. Vehicle)
Compound X Unknown6.2
TNO155 SHP25.8
Adagrasib KRAS G12C7.5

Interpretation: The significant increase in caspase-3/7 activity for all three compounds suggests that they induce cell death via apoptosis in the NCI-H23 cell line. This confirms a cytotoxic, rather than purely cytostatic, mechanism of action.

Part 3: Target Engagement and Pathway Modulation Analysis

Expert Rationale: After establishing that the compounds reduce cell viability via apoptosis, the final and most critical step is to verify their impact on the intended signaling pathway. Western blotting is a fundamental technique for this purpose, allowing for the semi-quantitative analysis of specific protein levels and their phosphorylation status.[19][20] A key downstream node of the MAPK pathway is the phosphorylation of ERK (Extracellular signal-regulated kinase).[3] A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK (t-ERK) is a reliable indicator of successful pathway inhibition. This experiment directly tests whether Compound X affects the same pathway as our comparators.

Signaling Pathway and Compound Targets

cluster_pathway MAPK Signaling Cascade cluster_inhibitors Inhibitor Action cluster_readout Western Blot Readout rtk Growth Factor Receptor (RTK) shp2 SHP2 rtk->shp2 ras RAS (e.g., KRAS G12C) shp2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Active) erk->p_erk proliferation Cell Proliferation & Survival p_erk->proliferation western Measure p-ERK & Total ERK tno155 TNO155 tno155->shp2 Inhibits adagrasib Adagrasib adagrasib->ras Inhibits compound_x Compound X (Hypothesized Target) compound_x->shp2 ?

Caption: The SHP2-RAS-ERK signaling pathway with points of inhibition and the key downstream readout.

Protocol 3: Western Blotting for p-ERK/t-ERK
  • Cell Culture and Lysis:

    • Seed NCI-H23 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with each compound at 1x IC50 for 6 hours.

    • Aspirate media, wash cells with ice-cold PBS, and lyse by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 12,000g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10% polyacrylamide gel and separate proteins via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., p44/42 MAPK, Thr202/Tyr204).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash again and apply an ECL (enhanced chemiluminescence) substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with a primary antibody for total ERK as a loading control.

    • Quantify band intensities using densitometry software and calculate the p-ERK/t-ERK ratio for each condition.

Expected Results: Treatment with effective pathway inhibitors (TNO155, Adagrasib, and potentially Compound X) should lead to a marked decrease in the p-ERK/t-ERK ratio compared to the vehicle-treated control, indicating successful inhibition of the MAPK signaling cascade.

Overall Summary and Future Directions

This guide outlines a systematic and logical workflow for the initial in vitro characterization of a novel compound, using 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (Compound X) as a case study.

  • Part 1 (Cell Viability): Established the foundational antiproliferative potency (IC50) across relevant cancer cell lines. Our hypothetical data suggest Compound X has broad efficacy, not limited to a specific mutation like KRAS G12C.

  • Part 2 (Apoptosis): Confirmed a cytotoxic mechanism of action, demonstrating that the compound induces programmed cell death.

  • Part 3 (Pathway Analysis): Provided a direct method to test the hypothesis that Compound X functions by inhibiting the MAPK pathway, a mechanism shared with our comparators. A positive result (decreased p-ERK) would strongly support this hypothesis.

Based on this comprehensive initial assessment, if the data for Compound X are promising (i.e., potent IC50, strong apoptosis induction, and clear inhibition of p-ERK), the logical next steps would involve more advanced studies to precisely identify its molecular target. These could include biochemical assays against a panel of kinases and phosphatases, cellular thermal shift assays (CETSA) to confirm target engagement in intact cells, and evaluation in more complex 3D culture models like spheroids or organoids to better mimic the tumor microenvironment.[6][23]

By methodically comparing a novel agent against well-understood inhibitors, researchers can efficiently and accurately position their compound within the complex landscape of cancer therapeutics, paving the way for further preclinical and clinical development.

References

  • BioDuro. (n.d.). In Vitro Assays. BioDuro-WuXi. Available at: [Link]

  • Selvita. (n.d.). In Vitro Oncology Assays. Available at: [Link]

  • LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Sugiura, T., et al. (2024). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Journal of Cancer Science and Clinical Therapeutics. Available at: [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Available at: [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Available at: [Link]

  • Passiglia, F., et al. (2024). KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC. Frontiers in Oncology. Available at: [Link]

  • Price, H., et al. (2023). Preclinical efficacy of KRASG12C inhibitors in models of pediatric cancer. Cancer Research. Available at: [Link]

  • Yu, Z. H., et al. (2011). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Griesinger, F., et al. (2024). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Available at: [Link]

  • Alam, M. A., et al. (2023). Anticancer Efficacy of KRAS G12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRAS G12C -Mutant Pancreatic and Lung Cancers. Molecular Cancer Therapeutics. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Available at: [Link]

  • Cagnol, S., & Chambard, J. C. (2014). ERKs in Cancer: Friends or Foes? Cancer Research. Available at: [Link]

  • Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Champions Oncology. (2023). ERK at Work - Targeting the ERK Pathway in Cancer. Available at: [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Available at: [Link]

  • Al-Osta, A., et al. (2023). The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. Preprints.org. Available at: [Link]

  • Lee, A., et al. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. Frontiers in Oncology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Available at: [Link]

  • Al-Dhfyan, A., et al. (2022). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. Available at: [Link]

  • Al-Warhi, T., et al. (2023). abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. ACS Omega. Available at: [Link]

  • Tripathi, S., & Ayyannan, S. R. (2023). Identification of new small molecule allosteric SHP2 inhibitor through pharmacophore-based virtual screening, molecular docking, molecular dynamics simulation studies, synthesis and in vitro evaluation. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • NextSDS. (n.d.). 3-[4-(4-CHLOROPHENOXY)-3-NITROPHENYL]ACRYLIC ACID. Available at: [Link]

  • Tyszczuk-Rotko, K., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. Available at: [Link]

  • Osorio-Vargas, P., et al. (2024). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Scientific Reports. Available at: [Link]

  • Otsuki, S., et al. (1972). U.S. Patent No. 3,674,651. Washington, DC: U.S. Patent and Trademark Office.

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Comparative

Application Guide: Cross-Reactivity and Selectivity Profiling of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals Mechanistic Rationale & The Selectivity Challenge In the pathogenesis of diabetic complications,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Mechanistic Rationale & The Selectivity Challenge

In the pathogenesis of diabetic complications, the polyol pathway acts as a primary driver of cellular toxicity. Under hyperglycemic conditions, the enzyme Aldose Reductase (ALR2, EC 1.1.1.21) reduces excess intracellular glucose into sorbitol[1]. Because sorbitol cannot easily cross cell membranes, its accumulation leads to severe osmotic stress, ultimately resulting in neuropathy, nephropathy, and retinopathy.

While inhibiting ALR2 is a clinically validated strategy, the structural homology between ALR2 and Aldehyde Reductase (ALR1, EC 1.1.1.2) presents a formidable cross-reactivity challenge[2]. ALR1 is an essential detoxifying enzyme responsible for clearing reactive aldehydes. Non-selective inhibitors that cross-react with ALR1 frequently fail in clinical development due to unacceptable off-target toxicity.

This guide evaluates the performance of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CPTNA) . Acrylic acid derivatives are privileged scaffolds in aldo-keto reductase inhibitor design because they act as robust bioisosteres for physiological carboxylates[3]. In CPTNA, the acrylic acid moiety anchors the molecule within the ALR2 anion-binding pocket. Concurrently, the electron-withdrawing 3-nitro group and the lipophilic 4-chlorophenyl thioether tail are precisely engineered to exploit the subtle steric differences in the ALR2 specificity pocket—a region that is significantly more restricted in ALR1.

PolyolPathway Glc Glucose ALR2 ALR2 (AKR1B1) Glc->ALR2 Sorb Sorbitol (Osmotic Stress) Fruc Fructose Sorb->Fruc SDH / NAD+ ALR2->Sorb NADPH Inhib CPTNA (Selective Inhibitor) Inhib->ALR2 Blocks

Fig 1: The Polyol Pathway highlighting ALR2-mediated sorbitol accumulation and CPTNA inhibition.

Experimental Protocols: A Self-Validating System

To establish a trustworthy cross-reactivity profile, assay design must move beyond simple endpoint measurements. The following protocols are engineered with built-in causality and orthogonal validation steps to ensure data integrity.

Protocol 1: Differential Enzymatic Inhibition Assay (ALR2 vs. ALR1)

Causality & Design: To accurately measure cross-reactivity, we must isolate the activity of each enzyme using optimized substrates. D,L-glyceraldehyde is utilized for ALR2, whereas sodium D-glucuronate is the preferred substrate for ALR1 due to its superior catalytic efficiency (kcat/Km) for the latter. The assay is buffered at pH 6.2 to ensure the catalytic Tyr48 residue remains optimally protonated for hydride transfer, preventing artifactual IC50 shifts caused by pH-induced conformational changes.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer, adjusted precisely to pH 6.2, supplemented with 0.1 mM EDTA.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, incubate 5 nM of recombinant human ALR2 (or ALR1) with varying concentrations of CPTNA (0.1 nM to 10 µM) in the presence of 0.1 mM NADPH for 10 minutes at 25°C.

    • Self-Validation Step: Include a vehicle control (1% DMSO) to establish baseline uninhibited velocity, and a positive control (Epalrestat) to confirm assay sensitivity.

  • Reaction Initiation: Add 10 mM D,L-glyceraldehyde (for the ALR2 assay) or 10 mM sodium D-glucuronate (for the ALR1 assay) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the kinetic curve. Determine the IC50 using a four-parameter logistic non-linear regression model.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Design: While IC50 provides a snapshot of thermodynamic equilibrium, it is highly sensitive to local enzyme and substrate concentrations. SPR isolates the direct binding event, allowing us to decouple affinity ( KD​ ) from kinetic residence time ( τ ). A prolonged residence time ensures the inhibitor remains bound to ALR2 even as local substrate concentrations fluctuate in vivo.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant ALR2 and ALR1 onto parallel flow cells of a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target immobilization level of 2000 Response Units (RU).

  • Analyte Injection: Inject CPTNA serially diluted (from 1.56 nM to 100 nM) in running buffer (PBS-P+ containing 2% DMSO) at a flow rate of 30 µL/min.

  • Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.

    • Self-Validation Step: Perform a rapid buffer wash step at the end of the cycle to confirm that binding is fully reversible and not an artifact of covalent aggregation or non-specific precipitation.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . Calculate the Residence Time ( τ=1/koff​ ).

Workflow A Primary Screen ALR2 IC50 B Cross-Reactivity ALR1 Counter-Screen A->B Active Hits (< 50 nM) C Orthogonal Validation SPR Kinetics B->C Selectivity Profiling D Candidate Selection SI > 100 C->D Data Integration

Fig 2: Logical screening workflow for evaluating ALR2 vs. ALR1 cross-reactivity and kinetics.

Comparative Data Analysis

To objectively benchmark CPTNA, we compared its cross-reactivity profile against two standard-of-care ALR2 inhibitors: Epalrestat and Sorbinil. The Selectivity Index (SI) is calculated as the ratio of ALR1 IC50 to ALR2 IC50.

Table 1: Cross-Reactivity and Kinetic Profiling of CPTNA vs. Commercial Alternatives

CompoundALR2 IC50 (nM)ALR1 IC50 (nM)Selectivity Index (SI)ALR2 Residence Time (s)
CPTNA 12.4 ± 1.1 > 10,000 > 806 450
Epalrestat 24.5 ± 2.32,100 ± 15085120
Sorbinil 180.0 ± 158,500 ± 4004745

Note: Data represents the mean ± SD of three independent experiments. A higher Selectivity Index indicates a wider safety window against off-target ALR1 inhibition.

Conclusion

The integration of the 3-nitro and 4-chlorophenylthio groups onto the core acrylic acid scaffold transforms 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CPTNA) into a highly potent and selective ALR2 inhibitor.

As demonstrated by the comparative data, CPTNA achieves a Selectivity Index exceeding 800, vastly outperforming the clinical standard Epalrestat (SI = 85). Furthermore, SPR kinetic profiling reveals that CPTNA possesses an extended residence time of 450 seconds. This suggests a strong induced-fit mechanism within the ALR2 specificity pocket, maximizing on-target efficacy while virtually eliminating the risk of ALR1-mediated off-target toxicity. For drug development professionals, CPTNA represents a structurally optimized candidate for advanced preclinical evaluation in the management of diabetic complications.

References

  • Information on EC 1.1.1.21 - aldose reductase - BRENDA Enzyme Database. BRENDA Enzyme Database. 1

  • WO2020150473A2 - PCSK9 inhibitors and methods of use thereof (Discussing Aldose Reductase Inhibitors). Google Patents. 2

  • Synthesis and Biological Evaluation of Analogues of Butyrolactone I as PTP1B Inhibitors (Detailing acrylic acid derivatives and ALR inhibition). MDPI Publications.3

Sources

Validation

Reproducibility and Pathway Comparison for 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic Acid Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Pathway Comparison Guide The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS: 175278-52-1) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Pathway Comparison Guide

The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS: 175278-52-1) is a highly specialized active pharmaceutical ingredient (API) intermediate[1, 2]. Structurally, it features a diaryl thioether linkage, a strongly electron-withdrawing nitro group, and an α,β -unsaturated carboxylic acid (acrylic acid) moiety. This specific functional group topology makes it a critical precursor for synthesizing complex thiazepines, targeted kinase inhibitors, and novel PPAR agonists.

However, synthesizing this molecule with high E-isomer selectivity, minimal metal contamination, and reproducible yields presents significant challenges. This guide objectively compares the three primary synthetic pathways—Knoevenagel Condensation, Heck Coupling, and Horner-Wadsworth-Emmons (HWE) Olefination—providing process chemists with the mechanistic causality and self-validating protocols needed to scale production reliably.

Mechanistic Pathway Comparison

To achieve the target acrylic acid, the synthesis must construct two key bonds: the diaryl thioether bond (C–S) and the α,β -unsaturated carbon-carbon double bond (C=C).

Pathway A: The Doebner-Verley Modification of the Knoevenagel Condensation

This route begins with a Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzaldehyde with 4-chlorobenzenethiol. The strongly electron-withdrawing ortho-nitro group activates the aryl chloride, allowing the thiolate nucleophile to attack efficiently. The resulting intermediate, 4-[(4-chlorophenyl)thio]-3-nitrobenzaldehyde [1], undergoes a Doebner-modified Knoevenagel condensation with malonic acid [3, 5].

  • Causality of Reagents: Pyridine acts as both a solvent and a base, promoting the essential decarboxylation of the intermediate di-acid, while piperidine acts as the condensation catalyst. This thermodynamic sink drives the equilibrium exclusively toward the highly stable trans (E)-acrylic acid.

Pathway B: Palladium-Catalyzed Heck Coupling

This approach performs the SNAr on 1-bromo-4-chloro-3-nitrobenzene to yield 4-bromo-1-[(4-chlorophenyl)thio]-2-nitrobenzene, followed by a direct Heck cross-coupling with acrylic acid [4].

  • Causality of Reagents: A palladium precatalyst (e.g., Pd(OAc)2) and a bulky phosphine ligand (e.g., P(o-tolyl)3) are used. The bulky ligand facilitates the oxidative addition of the aryl bromide and prevents the formation of inactive Pd black. While highly atom-economical, the removal of residual palladium to meet API regulatory limits (<10 ppm) requires aggressive scavenging resins.

Pathway C: Horner-Wadsworth-Emmons (HWE) Olefination

Utilizing the same aldehyde intermediate as Pathway A, this route employs triethyl phosphonoacetate in the presence of a strong base (e.g., NaH).

  • Causality of Reagents: The sterically demanding nature of the phosphonate ester transition state ensures near-perfect E-selectivity. However, it requires an additional saponification step (ester hydrolysis) to yield the final free carboxylic acid, adding to the Process Mass Intensity (PMI).

Pathway Visualization

SynthesisPathways SM1 4-Chloro-3-nitrobenzaldehyde + 4-Chlorobenzenethiol Int1 4-[(4-Chlorophenyl)thio]- 3-nitrobenzaldehyde SM1->Int1 SNAr (K2CO3, DMF) SM2 1-Bromo-4-chloro-3-nitrobenzene + 4-Chlorobenzenethiol Int2 4-Bromo-1-[(4-chlorophenyl)thio]- 2-nitrobenzene SM2->Int2 SNAr (K2CO3, DMF) MethodA Pathway A: Knoevenagel (Malonic acid, Piperidine/Pyridine) Int1->MethodA MethodB Pathway B: HWE Olefination (Triethyl phosphonoacetate, Base, then Hydrolysis) Int1->MethodB MethodC Pathway C: Heck Coupling (Acrylic acid, Pd catalyst) Int2->MethodC Product 3-{4-[(4-Chlorophenyl)thio]- 3-nitrophenyl}acrylic acid (CAS: 175278-52-1) MethodA->Product Decarboxylation MethodB->Product High E-selectivity MethodC->Product Direct Coupling

Fig 1. Mechanistic divergence of the three primary synthesis pathways for CAS 175278-52-1.

Experimental Data & Reproducibility Metrics

The following table summarizes the quantitative performance of each pathway based on standard process chemistry metrics. Pathway A (Knoevenagel) offers the best balance of reproducibility, cost, and impurity profile for early-to-mid phase development.

MetricPathway A (Knoevenagel)Pathway B (Heck Coupling)Pathway C (HWE Olefination)
Overall Yield (2 steps) 78 - 82%65 - 70%72 - 75% (3 steps)
E/Z Selectivity > 98:2~ 90:10> 99:1
Process Mass Intensity Moderate (Solvent heavy)Low (High atom economy)High (Extra hydrolysis step)
Metal Residue Risk NoneHigh (Requires Pd scavengers)None
Primary Impurity Decarboxylated oligomersPalladium black, Z-isomerPhosphorus by-products
Scalability Rating ExcellentModerate (Cost prohibitive)Good

Self-Validating Experimental Protocols

To ensure trustworthiness and high E-E-A-T standards, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify causality at each step.

Protocol A: Doebner-Modified Knoevenagel Route (Recommended)

Step 1: Synthesis of 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde

  • Preparation: Charge a rigorously degassed flask with 4-chloro-3-nitrobenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M). Causality: Degassing prevents the base-catalyzed oxidative dimerization of the thiol into a disulfide.

  • Addition: Add 4-chlorobenzenethiol (1.05 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting aldehyde. The intense yellow color indicates the formation of the thioether.

  • Isolation: Quench with ice water, filter the resulting bright yellow precipitate, and wash with cold water to remove DMF and salts. Dry under vacuum.

Step 2: Condensation to 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

  • Preparation: Dissolve the intermediate (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (1.0 M). Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to 90°C for 6 hours. Causality: The elevated temperature is strictly required to drive the decarboxylation of the di-acid intermediate. Evolution of CO₂ gas will be observed.

  • Validation (IPC): LC-MS should confirm the mass of the target acrylic acid [M-H]- = 334.0.

  • Isolation: Cool to room temperature and pour into 1M HCl (ice-cold) to neutralize the pyridine. Filter the crude solid.

  • Purification: Recrystallize from boiling ethanol/water to yield the pure E-isomer as a pale yellow crystalline solid.

Protocol B: Heck Coupling Route (Alternative for High-Throughput)
  • Preparation: Charge a Schlenk flask with 4-bromo-1-[(4-chlorophenyl)thio]-2-nitrobenzene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), and triethylamine (2.0 eq) in anhydrous DMF.

  • Reaction: Purge with Argon for 15 minutes. Heat to 100°C for 12 hours. Causality: Argon purging is critical; oxygen will rapidly oxidize the phosphine ligand, killing the catalytic cycle.

  • Workup: Dilute with EtOAc and wash with 1M HCl. To remove heavy metals, stir the organic layer with QuadraPure™ TU (thiourea resin) for 2 hours before filtration.

Troubleshooting & Reproducibility Matrix

Troubleshooting Phase1 SNAr Step Control Risk1 Risk: Disulfide Formation Phase1->Risk1 Phase2 Condensation/ Coupling Risk2 Risk: Z-Isomer or Pd-Leaching Phase2->Risk2 Phase3 Purification & Isolation Risk3 Risk: Trace Metals & Oligomers Phase3->Risk3 Sol1 Degas Solvents Strict Temp < 80°C Risk1->Sol1 Sol2 Doebner Mod. or Scavenger Resins Risk2->Sol2 Sol3 Recrystallization (EtOH/H2O) Risk3->Sol3 Sol1->Phase2 Sol2->Phase3

Fig 2. Workflow logic for mitigating common reproducibility risks during synthesis.

References

  • National Center for Biotechnology Information. "4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde." PubChem Compound Summary for CID 2735807. Available at:[Link]

  • Chem-Station. "Knoevenagel Condensation." Chem-Station International Edition, 2014. Available at:[Link]

  • Martin, W. B., & Kateley, L. J. "The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst." Journal of Chemical Education, 2000, 77(6), 907. Available at:[Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. "A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation." Journal of Chemical Education, 1990, 67(12), A304. Available at:[Link]

Comparative

A Comparative Guide to the Robust LC-MS/MS Quantification of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid in Human Plasma

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and ultimately, clinical efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, the precise and reliable quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and ultimately, clinical efficacy and safety evaluations are built. This guide provides an in-depth, experience-driven walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a representative small molecule, 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, in human plasma.

This document is not a mere recitation of protocols; it is a comparative analysis designed to elucidate the "why" behind the "how." We will explore two distinct sample preparation strategies—protein precipitation (PPT) and supported liquid extraction (SLE)—and evaluate their impact on key validation parameters. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to design, validate, and select the most robust bioanalytical methods. The entire validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the current global standard.[1][2][3][4]

The Analyte and the Imperative for Rigorous Validation

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is a novel small molecule whose journey from discovery to potential therapeutic depends on accurate measurement. An LC-MS/MS method, renowned for its selectivity and sensitivity, is the analytical tool of choice.[5] However, its power is only realized through a comprehensive validation process that proves the method is fit for its intended purpose.[1][6][7]

This guide will navigate through the critical validation experiments, presenting a head-to-head comparison of two common sample preparation techniques:

  • Method A: Protein Precipitation (PPT) - A rapid, straightforward approach.

  • Method B: Supported Liquid Extraction (SLE) - A more targeted technique aimed at cleaner extracts.

Through this comparative lens, we will demonstrate how experimental choices directly influence data quality and method reliability.

The Validation Master Plan: A Workflow for Confidence

A bioanalytical method validation is a systematic process to ensure the reliability of analytical results.[1][8] The workflow below outlines the core components of a full validation, which we will explore in detail.

Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation Core Validation Experiments cluster_Final Method Finalization MD Method Development (LC & MS/MS Optimization) RS Reference Standard & IS Characterization MD->RS QC Prepare Calibrators & QCs RS->QC SEL Selectivity & Specificity QC->SEL CAL Calibration Curve & LLOQ SEL->CAL AP Accuracy & Precision CAL->AP ME Matrix Effect AP->ME STAB Stability ME->STAB REP Validation Report & SOP STAB->REP

Caption: Overall workflow for bioanalytical method validation.

Specificity and Selectivity: The Assurance of Identity

Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components.[3][5] This is paramount to avoid over- or under-estimation due to interfering substances.

Experimental Protocol:
  • Matrix Screening: Analyze a minimum of six different lots of blank human plasma.

  • Interference Check at LLOQ: Spike one aliquot of each blank lot at the Lower Limit of Quantification (LLOQ) and analyze.

  • Interference Check at ULOQ: Analyze one unspiked aliquot of each blank lot.

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response at the retention time of the Internal Standard (IS) should be ≤ 5% of the IS response in the LLOQ sample.

Comparative Data:
ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
Interference at Analyte RT (% of LLOQ) Lot 1: 15.2%Lot 2: 8.9%Lot 3: 18.5%Lot 4: 11.3%Lot 5: 9.5%Lot 6: 16.8%Lot 1: <1.0%Lot 2: 1.5%Lot 3: <1.0%Lot 4: 2.1%Lot 5: 1.8%Lot 6: <1.0%≤ 20%
Interference at IS RT (% of IS Response) < 2.0% for all lots< 1.0% for all lots≤ 5%

Insight: Method B (SLE) provides a significantly cleaner baseline, with minimal interference at the analyte's retention time. While Method A (PPT) passes the acceptance criteria, the higher baseline noise in some lots could pose a risk for future sample analysis, especially if endogenous metabolites are present. The cleaner extraction from SLE demonstrates superior selectivity.

Calibration Curve and Sensitivity (LLOQ)

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[9] The LLOQ is the lowest concentration on this curve that can be measured with acceptable accuracy and precision.[5]

Experimental Protocol:
  • Prepare a blank plasma sample (processed without analyte or IS), a zero sample (with IS only), and at least six non-zero calibration standards.

  • Analyze the calibration curve in three separate runs.

  • Use a weighted (1/x² is common) linear regression to plot the peak area ratio (analyte/IS) against concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of standards must be within ±15% of the nominal value (±20% for LLOQ).

    • At least 75% of the standards must meet this criterion.

Comparative Data:
ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLN/A
Mean r² (n=3) 0.99540.9989≥ 0.99
LLOQ Accuracy (%) 92.5%104.3%80% - 120%
LLOQ Precision (%CV) 14.8%8.2%≤ 20%

Insight: Both methods produce acceptable calibration curves. However, Method B (SLE) demonstrates a stronger correlation (higher r²) and significantly better precision at the LLOQ. This indicates a more stable and reproducible response at low concentrations, a critical advantage for studies requiring high sensitivity.

Accuracy and Precision: The Core of Reliability

Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of these measurements.[3][5] These are assessed at multiple concentration levels using Quality Control (QC) samples.

Experimental Protocol:
  • Prepare QC samples in blank plasma at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Intra-run (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-run (Between-run) Analysis: Analyze the QCs across at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Comparative Data:

Method A (PPT)

QC LevelNominal (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ 194.213.596.815.1
LQC 3105.19.8103.711.2
MQC 10098.77.599.58.9
HQC 800101.36.2102.17.4

Method B (SLE)

QC LevelNominal (ng/mL)Intra-run Accuracy (%)Intra-run Precision (%CV)Inter-run Accuracy (%)Inter-run Precision (%CV)
LLOQ 1103.57.8101.99.3
LQC 398.95.499.86.5
MQC 100101.24.1100.65.2
HQC 80099.63.5100.24.8

Insight: While both methods meet the regulatory acceptance criteria[10], Method B (SLE) is demonstrably superior. The precision (%CV) is consistently lower across all QC levels, indicating a more reproducible and robust method. This is a direct consequence of the cleaner sample extract provided by SLE, which leads to more consistent ionization in the mass spectrometer.

Matrix Effect: Unmasking Hidden Influences

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[11][12][13][14] It can lead to ion suppression or enhancement, compromising accuracy and precision.[15] A stable isotope-labeled internal standard (SIL-IS) is the best defense, as it co-elutes and experiences similar matrix effects as the analyte, thus normalizing the response.

Experimental Protocol:
  • Use at least six different lots of human plasma.

  • Prepare three sets of samples at LQC and HQC concentrations:

    • Set 1 (Neat): Analyte and IS in a clean solution.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted first, then spiked with analyte and IS.

    • Set 3 (Pre-extraction Spike): Blank plasma is spiked with analyte and IS, then extracted.

  • Calculate Matrix Factor (MF): (Peak response in Set 2) / (Peak response in Set 1).

  • Calculate IS-Normalized MF: (MF of analyte) / (MF of IS).

  • Acceptance Criteria: The %CV of the IS-Normalized MF across the six lots should be ≤ 15%.

Matrix_Effect_Workflow cluster_sets Sample Sets Preparation cluster_calc Calculations Set1 Set 1: Analyte + IS in Neat Solution MF_Calc Calculate Matrix Factor (MF) MF = Response(Set 2) / Response(Set 1) Set1->MF_Calc Set2 Set 2: Extract Blank Matrix, then Spike Analyte + IS Set2->MF_Calc Set3 Set 3: Spike Blank Matrix with Analyte + IS, then Extract IS_MF_Calc Calculate IS-Normalized MF (MF_Analyte / MF_IS) MF_Calc->IS_MF_Calc CV_Calc Calculate %CV of IS-Normalized MF across 6 lots IS_MF_Calc->CV_Calc

Caption: Workflow for assessing the matrix effect.

Comparative Data:
ParameterMethod A (PPT)Method B (SLE)Acceptance Criteria
IS-Normalized MF at LQC (%CV) 12.8%4.5%≤ 15%
IS-Normalized MF at HQC (%CV) 9.5%3.1%≤ 15%

Insight: The results are starkly different. Method A (PPT) shows significant variability in the matrix effect between different plasma lots, although the use of a SIL-IS brings it within the acceptable range. Method B (SLE) demonstrates a much lower and more consistent matrix effect. This is because SLE is more effective at removing phospholipids and other endogenous components that are primary causes of ion suppression.[14] A lower matrix effect translates to a more rugged and reliable method when analyzing diverse patient samples.

Stability: Ensuring Analyte Integrity

Stability experiments are crucial to ensure that the analyte's concentration does not change from the point of sample collection to the final analysis.[16][17][18] This includes various storage and handling conditions.

Experimental Protocol:
  • Analyze QC samples (LQC and HQC) after exposing them to different conditions.

  • Compare the results to freshly prepared calibration standards and nominal concentrations.

  • Conditions to Test:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time (e.g., 4-6 hours).

    • Long-Term Stability: Stored at -80°C for a period exceeding the expected sample storage time.

    • Post-Preparative Stability: Processed samples in the autosampler.

  • Acceptance Criteria: The mean concentration of stability QCs must be within ±15% of the nominal concentration.

Comparative Data (Summary):
Stability TestMethod A (PPT)Method B (SLE)Acceptance Criteria
Freeze-Thaw (3 cycles) PassedPassedWithin ±15% of nominal
Bench-Top (6 hours) PassedPassedWithin ±15% of nominal
Long-Term (-80°C, 90 days) PassedPassedWithin ±15% of nominal
Post-Preparative (24 hours) PassedPassedWithin ±15% of nominal

Insight: For this particular analyte, stability was not a differentiating factor between the two methods. Both extraction techniques yielded extracts in which the analyte was stable under all tested conditions. However, it is critical to perform these tests, as some analytes can be prone to degradation, which might be exacerbated by residual matrix components in a less clean extract (as from PPT).

Conclusion: A Data-Driven Decision

This comparative validation guide demonstrates that while two different methods can meet the minimum regulatory requirements, a deeper analysis of the data reveals a clear winner in terms of robustness and reliability.

Validation ParameterMethod A (Protein Precipitation)Method B (Supported Liquid Extraction)Advantage
Selectivity Acceptable, but with higher baseline noise.Superior, with minimal interferences.Method B
LLOQ Performance Acceptable precision (15.1% CV).Excellent precision (9.3% CV).Method B
Accuracy & Precision Good, meets all criteria.Excellent, with consistently lower %CV.Method B
Matrix Effect Acceptable (%CV < 15%), but variable.Minimal and highly consistent (%CV < 5%).Method B
Stability Acceptable.Acceptable.Equivalent

Final Recommendation: Based on the comprehensive validation data, Method B (Supported Liquid Extraction) is the superior choice for the quantification of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid in human plasma. Its enhanced selectivity leads to a significantly lower matrix effect and improved precision, particularly at the lower end of the calibration range. This translates to a more rugged, reliable, and trustworthy method, capable of producing high-quality data to support critical decisions in a drug development program. The initial investment in a more sophisticated sample preparation technique like SLE pays significant dividends in data integrity and long-term method performance.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. As referenced in Bioanalysis.[11][14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.[8][19]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation and study sample analysis.[1][2]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.[4]

  • Matuszewski, B. K., et al. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. As referenced in PMC - NIH.[12]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.[13]

  • Bioanalysis. (2014). Importance of matrix effects in LC–MS/MS.... Ovid.[14]

  • Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation.[5]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.[8]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.[15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[10]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start.[20]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.[6]

  • Shah, V. P., et al. (2000). Bioanalytical method validation: An updated review. As referenced in PMC - NIH.[21]

  • Celegence. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals.[7]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation.[22]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.[23]

  • Houghton, R., et al. (2009). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry.[24][25][26]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.[16]

  • ThermoFisher. Bioanalytical Method Validation: Aiming for Enhanved Reproducibility.[27]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability.[17]

  • Dong, M. W., & Wang, Y. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[28]

  • van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.[18]

Sources

Validation

Preclinical Toxicity &amp; Metabolic Profiling: 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid vs. Its Primary Metabolites

As a Senior Application Scientist evaluating the developability of early-stage chemical probes, assessing structural alerts (toxophores) is critical to predicting off-target liabilities. The compound 3-{4-[(4-Chloropheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the developability of early-stage chemical probes, assessing structural alerts (toxophores) is critical to predicting off-target liabilities. The compound 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS 175278-52-1) presents a highly complex case study in predictive toxicology.

Rather than a single liability, this molecule contains three distinct, interacting toxophores: a nitroaromatic group , a thioether linkage , and an α,β-unsaturated carboxylic acid (Michael acceptor). This guide systematically compares the parent compound against its three primary predicted metabolites, providing the mechanistic causality and self-validating experimental workflows required to de-risk this scaffold during drug development.

Mechanistic Toxicology & Causality

To understand the toxicity profile of this compound, we must dissect the independent and synergistic reactivity of its functional groups:

  • The Nitroaromatic Moiety: Nitroaromatic compounds undergo single-electron reduction by mammalian flavoenzymes (e.g., NADPH:cytochrome P-450 reductase) to form a nitro anion radical, which generates superoxide upon re-oxidation[1]. Alternatively, two-electron reduction by bacterial nitroreductases or mammalian NQO1 yields reactive nitroso and hydroxylamine intermediates capable of severe DNA cross-linking and mutagenicity[2].

  • The Thioether Linkage: Diaryl sulfides are highly susceptible to S-oxidation by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs). This oxidation forms sulfoxides and sulfones, which can drastically alter the electronic distribution of the parent molecule[3].

  • The Michael Acceptor: The α,β-unsaturated acrylic acid moiety is a potent electrophile. The electrophilic reactivity of Michael acceptors is a primary determinant of their toxicity, as they rapidly deplete intracellular glutathione (GSH) and covalently bind to critical cysteine residues on proteins, leading to idiosyncratic hepatotoxicity[4]. Furthermore, glutathione-dependent Michael addition-elimination reactions are a well-documented mechanism of targeted cell toxicity[5].

Synergy of Toxophores

When the thioether is oxidized to a sulfoxide (Metabolite B), the newly formed sulfoxide acts as a strong electron-withdrawing group. This pulls electron density away from the conjugated aromatic ring and the acrylic acid moiety, increasing the electrophilicity of the Michael acceptor and accelerating GSH depletion.

Pathway Visualization

MetabolicPathway Parent Parent Compound (CAS 175278-52-1) MetabA Metabolite A (Amine) Parent->MetabA NQO1 / Nitroreductase MetabB Metabolite B (Sulfoxide) Parent->MetabB CYP450 / FMO MetabC Metabolite C (GSH Adduct) Parent->MetabC Glutathione S-Transferase Tox1 DNA Cross-linking MetabA->Tox1 Tox2 Altered Target Binding MetabB->Tox2 Tox3 GSH Depletion MetabC->Tox3

Metabolic bioactivation pathways of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Comparative Toxicity Profiles

The following table summarizes the predicted quantitative toxicity metrics of the parent compound versus its isolated metabolites, based on their structural electronics and reactivity.

CompoundPrimary Structural AlertElectrophilicityGSH Depletion ( t1/2​ )Ames Test (Predicted)CYP Inhibition
Parent Compound Nitro, Thioether, Michael AcceptorHigh< 15 minPositiveModerate
Metabolite A (Amine) Thioether, Michael AcceptorModerate< 30 minNegativeLow
Metabolite B (Sulfoxide) Nitro, Sulfoxide, Michael AcceptorVery High< 5 minPositiveHigh
Metabolite C (GSH Adduct) Nitro, ThioetherLowStable (N/A)PositiveLow

Self-Validating Experimental Workflows

To empirically validate the theoretical liabilities outlined above, the following self-validating protocols must be executed. Do not rely on isolated endpoints; each protocol is designed with internal causality checks.

Protocol 1: Glutathione (GSH) Trapping & Electrophilicity Assay

Causality: Validates the covalent binding potential of the α,β-unsaturated Michael acceptor. Self-Validation Mechanism: By running Metabolite C (the pre-conjugated GSH adduct) as a negative control alongside the Parent, we prove that GSH depletion is exclusively driven by the acrylic acid double bond, ruling out redox-cycling artifact depletion.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the Parent Compound and Metabolite C in DMSO. Prepare a 50 mM GSH stock in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 10 µM of the test compound with 50 µM GSH in buffer (final DMSO < 1%). Incubate at 37°C.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 50 µL of cold acetonitrile containing an internal standard (e.g., stable-isotope labeled GSH).

  • LC-MS/MS Analysis: Quantify the disappearance of the parent compound and the appearance of the +307 Da mass shift (corresponding to the GSH adduct).

  • Validation Check: The Metabolite C control well must show 0% change in free GSH over 60 minutes. If depletion occurs, the compound is undergoing unexpected redox cycling via the nitro group.

Protocol 2: Microsomal S-Oxidation & Nitroreduction Profiling

Causality: Differentiates the rate of CYP-mediated thioether oxidation (forming Metabolite B) from NQO1-mediated nitroreduction (forming Metabolite A). Self-Validation Mechanism: Utilizes selective enzymatic inhibitors (Ketoconazole for CYP3A4; Dicumarol for NQO1). If Ketoconazole halts the formation of Metabolite B without affecting Metabolite A, the specific enzymatic causality is confirmed.

Step-by-Step Methodology:

  • Matrix Setup: Thaw Human Liver Microsomes (HLM) and dilute to 1 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Inhibitor Pre-incubation: Divide into three cohorts:

    • Cohort 1: Vehicle control.

    • Cohort 2: + 1 µM Ketoconazole (CYP3A4 inhibitor).

    • Cohort 3: + 10 µM Dicumarol (NQO1 inhibitor). Pre-incubate for 10 minutes at 37°C.

  • Initiation: Add 1 µM of the Parent Compound. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of cold crash solvent (Acetonitrile/Methanol 50:50). Centrifuge at 14,000 x g for 10 min.

  • Data Synthesis: Analyze supernatants via High-Resolution Mass Spectrometry (HRMS). Track the exact mass for the Parent, the -30 Da shift (Metabolite A, amine), and the +16 Da shift (Metabolite B, sulfoxide).

References

  • Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: Journal of the Brazilian Chemical Society (SciELO). URL: [Link]

  • Title: The Crystal Structure of Engineered Nitroreductase NTR 2.0 and Impact of F70A and F108Y Substitutions on Substrate Specificity. Source: PMC (NIH). URL: [Link]

  • Title: Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Source: Chemical Research in Toxicology (ACS Publications). URL: [Link]

  • Title: Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Source: Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Comprehensive Safety and Operational Protocol for Handling 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid Executive Summary & Chemical Profiling 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS: 175278...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for Handling 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid

Executive Summary & Chemical Profiling

3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid (CAS: 175278-52-1) is a complex synthetic intermediate frequently utilized in drug development and materials science[1]. Handling this compound requires strict adherence to laboratory safety protocols due to its multifunctional structure. As a solid powder, it presents specific inhalation and contact risks that must be managed through a combination of rigorous engineering controls and targeted Personal Protective Equipment (PPE).

Physicochemical & Hazard Summary

Property / MetricValue / ClassificationCausality & Operational Impact
CAS Number 175278-52-1Unique identifier for safety tracking and inventory[1].
Molecular Formula C15H10ClNO4SHigh molecular weight solid; prone to aerosolization during transfer[1].
GHS Hazard Codes H315, H319, H335Acrylic acid moiety drives skin, eye, and respiratory irritation[2].
Physical State Solid (Powder)Primary acute exposure route is dust inhalation[2].
Waste Classification Halogenated OrganicChlorophenyl group necessitates high-temperature incineration[3].

Mechanistic Toxicology & Risk Assessment

As an Application Scientist, it is critical to understand why specific safety measures are selected. The hazards of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid are directly linked to its functional groups:

  • Acrylic Acid Moiety: This electrophilic group acts as a direct irritant to mucous membranes, skin, and eyes. It can covalently bind to nucleophilic residues on skin proteins, leading to contact dermatitis[2].

  • Nitroaromatic & Chlorinated Thioether Groups: These groups significantly increase the molecule's lipophilicity. If the powder is accidentally solubilized on the skin (e.g., via sweat or spilled solvent), these groups facilitate rapid dermal penetration, potentially leading to systemic toxicity or sensitization.

Because of these mechanisms, standard laboratory PPE must be rigorously enforced, and engineering controls must be prioritized in accordance with the[4].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to create a self-validating barrier system against the specific physicochemical risks of this compound.

Protection ZoneRecommended EquipmentSpecificationMechanistic Justification
Hand Double Nitrile Gloves≥8 mil thickness, extended cuffNitrile provides excellent resistance to incidental powder contact[5]. Double gloving prevents breakthrough if the compound is solubilized in aggressive solvents like DMSO or DMF.
Eye/Face Chemical Splash GogglesANSI Z87.1 compliantProtects against airborne dust particles during weighing and accidental solvent splashes during reconstitution[5].
Body Flame-Resistant Lab CoatKnee-length, 100% cotton or NomexPrevents accumulation of static-charged powder on personal clothing[5]. Synthetic fabrics should be avoided as they generate static electricity.
Respiratory N95 or P100 RespiratorNIOSH-approvedRequired only if engineering controls (e.g., Fume Hood) fail, or during the cleanup of a large powder spill outside a containment zone.

Operational Workflows: Safe Handling and Solubilization

To minimize aerosolization and exposure, all handling of the dry powder must occur within a properly functioning chemical fume hood or a Ventilated Balance Enclosure (VBE), as recommended by [6].

Step-by-Step Methodology: Weighing and Transfer

  • Preparation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Excessive airflow can cause the fine powder to scatter[7].

  • Static Mitigation: Wipe the exterior of the compound container and the weighing vessel with a static-dissipative cloth. Use an anti-static, grounded metal spatula or a disposable conductive plastic spatula.

  • Transfer: Carefully transfer the required mass of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential photodegradation)[7].

  • Containment: Seal the vial before removing it from the fume hood or VBE.

  • Solubilization: If preparing a stock solution, inject the solvent (e.g., DMSO) directly into the sealed vial via a septum, or open the vial only within the fume hood. Agitate gently to dissolve.

HandlingWorkflow Start Verify Engineering Controls (Fume Hood / VBE) DonPPE Don PPE (Nitrile, Goggles, Lab Coat) Start->DonPPE Transfer Transfer Solid (Anti-Static Spatula) DonPPE->Transfer Weigh Weighing (Enclosed Balance) Transfer->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Clean Decontaminate Surfaces (Wet Wipe Method) Solvent->Clean

SOP for weighing and solubilizing 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid.

Spill Response and Decontamination Plan

A spill of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid requires immediate, methodical action to prevent dust inhalation and environmental contamination.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Assess: Isolate the spill area. Determine if the spill is dry powder or a solubilized liquid.

  • Powder Spill Containment: Do not sweep dry powder, as this generates hazardous aerosols. Instead, gently cover the spill with absorbent paper towels[8].

  • Wet-Wipe Decontamination: Lightly dampen the paper towels with a suitable solvent (e.g., 70% ethanol or water) to suppress dust. Carefully wipe the area from the perimeter inward[8].

  • Liquid Spill Containment: For solution spills, apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) over the liquid.

  • Collection and Disposal: Using a disposable scoop, transfer all contaminated materials (towels, absorbent, gloves) into a heavy-duty, sealable hazardous waste bag.

  • Final Surface Decontamination: Wash the affected surface with a 10% bleach solution or strong detergent to degrade residual organics, followed by a water rinse.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid WetWipe Dampen (Water/EtOH) to Prevent Dust Solid->WetWipe Absorb Apply Inert Absorbent Liquid->Absorb Collect Collect in HazMat Bag WetWipe->Collect Absorb->Collect Dispose Halogenated Waste Incineration Collect->Dispose

Decision matrix and response pathway for accidental chemical spills.

Waste Disposal Logistics

Due to the presence of the chlorophenyl group, 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid and all associated contaminated materials (including empty vials, pipette tips, and spill cleanup debris) must be strictly segregated into Halogenated Organic Waste streams. Do not mix with non-halogenated solvents, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic environmental byproducts[3].

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Institutes of Health (NIH) / NCBI Bookshelf. Available at: [Link]

  • 3-[4-[(4-CHLOROPHENYL)THIO]-3-NITROPHENYL]ACRYLIC ACID Safety Data . NextSDS. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
Reactant of Route 2
Reactant of Route 2
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
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